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Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation of (5-Methyl-2-oxo-piperazin-1-yl)-acetic Acid

This technical guide details the structural elucidation of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid , a specialized heterocyclic scaffold often encountered in peptidomimetic drug design and nootropic analog synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid , a specialized heterocyclic scaffold often encountered in peptidomimetic drug design and nootropic analog synthesis.[1][2]

The guide addresses the primary analytical challenge: distinguishing between the N1-substituted lactam (the target) and its N4-substituted isomer , while also resolving the stereochemistry at the C5 position.[1][2][3]

[1][2]

Executive Summary & Chemical Context[1][2][4][5][6][7][8]

  • Target Molecule: (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Exact Mass: ~172.08 Da[2][3][4]

  • Core Challenge: Regiochemical assignment. The piperazin-2-one ring contains two nucleophilic nitrogens: the amide (N1) and the amine (N4).[2] Standard alkylation often favors N4 (the more basic amine), making the definitive proof of N1-substitution critical.[1][2]

The Regiochemistry Problem

In the synthesis of piperazin-2-ones, unless N4 is protected (e.g., Boc, Cbz), alkylating agents like chloroacetic acid will preferentially attack N4.[1][2][5] The target molecule requires substitution at N1 (the amide nitrogen).[2][3][4]

Numbering Convention used in this guide:

  • N1: Amide nitrogen (Target attachment point)[2][3]

  • C2: Carbonyl carbon[3][4]

  • C3: Methylene adjacent to N4[3][4]

  • N4: Secondary amine (or protected)[2][3]

  • C5: Methine/Methylene carrying the methyl group[3][4]

  • C6: Methylene adjacent to N1[3][4]

Synthetic Logic & Impurity Profile

Understanding the synthesis is the first step in elucidation.[3][4] The presence of specific impurities (N4-isomers or bis-alkylated products) aids in assigning the main peak.

Pathway Visualization

The following diagram illustrates the competitive alkylation pathways that necessitate rigorous structural proof.

G Start 5-Methyl-piperazin-2-one (Precursor) Reagent Cl-CH2-COOH (Alkylation) Start->Reagent Target Target: N1-Isomer (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (Amide Substitution) Reagent->Target Thermodynamic/Protected Route Impurity Impurity: N4-Isomer (2-Methyl-5-oxo-piperazin-1-yl)-acetic acid (Amine Substitution) Reagent->Impurity Kinetic Product (Unprotected N4) Bis Bis-Alkylated (N1,N4-diacetic acid) Target->Bis Over-alkylation Impurity->Bis Over-alkylation

Figure 1: Competitive alkylation pathways. Without N4-protection, the N4-isomer is the dominant kinetic product.[1][2]

Mass Spectrometry (MS) & IR Analysis[1][2]

Infrared Spectroscopy (IR)

The IR spectrum provides the first evidence of the "2-oxo" (lactam) functionality versus the carboxylic acid.[1][2][3]

  • Lactam C=O[2][3][4] (Amide): Strong band at 1640–1660 cm⁻¹ .[2][3][4]

  • Carboxylic Acid C=O: Distinct band at 1710–1730 cm⁻¹ .[3][4]

  • OH Stretch: Broad band at 2500–3300 cm⁻¹ (typical of carboxylic acids).[2][3][4]

  • NH Stretch (N4): If N4 is unsubstituted, a sharp band around 3300–3400 cm⁻¹ should be visible.[1][2][3][5][4] Absence suggests bis-alkylation.[3][4]

Mass Spectrometry (ESI-MS)[1][2][10]
  • Molecular Ion: [M+H]⁺ = 173.09 Da.[2][3][4]

  • Fragmentation Pattern:

    • Loss of CO₂ (44 Da): Characteristic of free carboxylic acids (m/z 173 → 129).[1][2][3][4]

    • Ring Opening: Piperazinones often undergo ring cleavage under high collision energy.[3][4]

NMR Spectroscopy: The Definitive Proof

This section details the expected chemical shifts and correlations required to confirm the structure.

Proton NMR ( H NMR)

Solvent: DMSO-d6 or D₂O (to prevent exchange broadening).[1][2]

Proton PositionMultiplicityApprox. Shift (δ ppm)Diagnostic Feature
N1-CH₂-COOH AB Quartet (or Singlet)3.90 – 4.20If C5 is chiral, these protons are diastereotopic , appearing as an AB system (J ~16 Hz) rather than a singlet.[1][2][4]
H-5 (Chiral Center) Multiplet2.80 – 3.10Couples with the methyl group and H-6 protons.
5-Methyl Doublet1.05 – 1.20Diagnostic doublet (J ~6-7 Hz).[2][4]
H-6 (Axial/Eq) Multiplet3.20 – 3.60Adjacent to N1.[2][3][4] Distinct diastereotopic splitting due to ring puckering.[3][4]
H-3 (Axial/Eq) Multiplet2.90 – 3.40Adjacent to N4 (Amine).[2][3][4]
N4-H Broad Singlet8.50 – 9.50Only visible in DMSO-d6; exchanges with D₂O.[3][4]

Critical Observation: The splitting of the N1-CH₂-COOH methylene is the first indicator of chirality at C5.[3][4] If C5 were achiral (e.g., no methyl), this signal would be a singlet.[1][2][5][4] Because of the C5-Methyl, the molecule lacks a plane of symmetry, making the acetic acid protons magnetically non-equivalent.[1][2][5]

Carbon NMR ( C NMR)

Differentiation of the two carbonyls is essential.[1][2][3]

Carbon PositionApprox.[3][6][7][4][8][9][10][11][12][13] Shift (δ ppm)Assignment
COOH (Acid) 170.0 – 172.0Downfield acid carbonyl.
C=O[2][3][4] (Lactam, C2) 165.0 – 168.0Amide carbonyl (typically more shielded than acid).[1][2][5][4]
N1-CH₂-COOH 48.0 – 52.0Methylene linker.[3][4]
C5 (Methine) 45.0 – 50.0Chiral center.[2][3][4]
C6 (Methylene) 52.0 – 56.0Adjacent to N1 (deshielded by amide).[1][2][3][4]
C3 (Methylene) 42.0 – 46.0Adjacent to N4.
5-Methyl 18.0 – 20.0Methyl group.[3][4]
2D NMR: The "Kill Shot" (HMBC)

To prove the acetic acid is on N1 and not N4 , you must observe specific Heteronuclear Multiple Bond Correlations (HMBC).[1][2][3]

  • N1-Isomer (Target): The protons of the acetic acid linker (N1-CH₂ ) will show a strong 3-bond correlation to the Lactam Carbonyl (C2) .[2][3]

  • N4-Isomer (Impurity): The protons of the acetic acid linker (N4-CH₂ ) will show correlations to C3 and C5 , but NOT to the Lactam Carbonyl (C2).[1][2][3]

HMBC cluster_legend Interpretation Linker Linker Protons (N-CH2-COOH) C2 C2 Carbonyl (Lactam C=O) Linker->C2 Strong 3J (N1 Proof) C6 C6 Carbon (Ring CH2) Linker->C6 Weak 3J (N1 Proof) C3 C3 Carbon (Ring CH2) Linker->C3 If observed: N4 Isomer! C5 C5 Carbon (Chiral Center) Linker->C5 If observed: N4 Isomer! Valid Green Arrow = Confirms Target Structure Invalid Red Dotted = Confirms Impurity

Figure 2: HMBC Correlation Logic. The connection to C2 is the definitive proof of N1-substitution.

Stereochemical Resolution (Chirality)

The 5-methyl group introduces a chiral center.[2][4] The synthesized material will be a racemate (5RS) unless a chiral starting material (e.g., L-Alanine derivative) was used.[1][2][3][4]

Determination of Enantiomeric Purity[1][3][4][9][16]
  • Chiral HPLC:

    • Column: Polysaccharide-based columns (e.g., Chiralpak IC or AD-H).[1][2][4]

    • Mobile Phase: Hexane/Ethanol/TFA (normal phase) or Buffer/Acetonitrile (reverse phase).[1][2][3][4]

    • Expectation: Two distinct peaks for the (R) and (S) enantiomers.[1][2][3][4]

  • Mosher's Ester Analysis:

    • Not directly applicable to the acid/amide, but if the carboxylic acid is reduced to an alcohol, Mosher's ester analysis can determine absolute configuration.[1][2][5][4]

  • Optical Rotation:

    • Compare

      
       with literature values for known amino-acid derived piperazinones (e.g., derived from L-Alanine).
      

Experimental Protocol: Self-Validating Workflow

To ensure high-trust results, follow this stepwise validation protocol:

  • Purity Check (LC-MS): Inject sample. If two peaks with m/z 173 are present, the minor is likely the N4-regioisomer.[1][2][4]

  • Functional Group Check (IR): Confirm presence of both Amide I (1650) and Acid C=O (1720).

  • Connectivity Check (1D NMR): Identify the methyl doublet and the diastereotopic N-CH₂-COOH protons.

  • Regiochemistry Confirmation (HMBC): Run HMBC optimized for 8 Hz coupling. Look for the Linker H -> Lactam C=O cross-peak.[3][4]

    • Pass: Cross-peak present.[3][4][8]

    • Fail: No cross-peak (indicates N4 substitution).[2][3][4]

References

  • Conformational Analysis of Piperazinones

    • Wessig, P., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution."[1][2][4] New Journal of Chemistry, 2019.[1][2][3][5][4] Link

  • Regioselective Alkylation

    • Stoltz, B. M., et al. "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones."[1][2][4] Angewandte Chemie, 2012.[1][2][3][4] Link[1][2]

  • General Spectral Data (Analogous Structures)

    • National Center for Biotechnology Information.[3][4] "PubChem Compound Summary for CID 2762732, (4-Methylpiperazin-1-yl)acetic acid." PubChem, 2025.[1][2][3][5][4][14] Link

  • Synthesis of Piperazine Acetic Acids

    • ChemicalBook. "(4-Methyl-piperazin-1-yl)-acetic acid Synthesis and Properties."[1][15][4] ChemicalBook, 2025.[1][2][3][5][4] Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid

Abstract (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid is a fascinating heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid is a fascinating heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties and engage in critical interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the predicted physicochemical properties of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid, alongside detailed, field-proven experimental protocols for their empirical determination. In the absence of extensive publicly available experimental data for this specific molecule, this guide serves as a robust framework for researchers, scientists, and drug development professionals to understand, predict, and measure its key characteristics. We will delve into the structural rationale for its predicted properties and explain the causal relationships between molecular structure and experimental outcomes, thereby providing a self-validating system for its characterization.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a cornerstone in modern drug design, offering a versatile scaffold that can be fine-tuned to optimize a molecule's pharmacokinetic and pharmacodynamic profile.[3] The introduction of a lactam functionality, creating the piperazin-2-one core, along with N-alkylation with an acetic acid moiety and C-5 methylation, results in a molecule with a unique combination of features:

  • Hydrogen Bonding Capabilities: The presence of the amide proton, the carbonyl oxygen, the second nitrogen atom, and the carboxylic acid group allows for a rich network of hydrogen bond donor and acceptor interactions.

  • Ionization Potential: The carboxylic acid and the tertiary amine of the piperazine ring are ionizable, meaning the molecule's charge state, and consequently its solubility and permeability, will be highly dependent on pH.

  • Chirality: The methyl group at the C-5 position introduces a chiral center, which can have significant implications for biological activity and receptor binding.

Understanding the physicochemical properties of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid is paramount for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

Predicted Physicochemical Properties

Given the absence of direct experimental data, we can predict the physicochemical properties of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid based on its structure and by drawing parallels with related compounds. Computational models, leveraging large datasets of known molecules, provide valuable estimations for guiding initial research efforts.[6][7]

PropertyPredicted Value/RangeRationale and Significance in Drug Discovery
Molecular Weight 186.20 g/mol This low molecular weight is advantageous, generally correlating with better membrane permeability and oral bioavailability. It aligns well with established guidelines for "drug-likeness".[8]
pKa Acidic pKa: ~3.5 - 4.5 Basic pKa: ~7.0 - 8.0The carboxylic acid is expected to have a pKa in the typical range for aliphatic carboxylic acids. The tertiary amine's basicity is likely reduced by the electron-withdrawing effect of the adjacent carbonyl group.[9] These pKa values are critical for predicting the molecule's charge state at physiological pH, which in turn influences its solubility, permeability, and potential for ionic interactions with its biological target.[3]
logP -1.0 to 0.5The presence of multiple polar functional groups (carboxylic acid, amide, two nitrogen atoms) suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity.[10] A balanced logP is crucial; while some lipophilicity is needed for membrane permeation, high hydrophilicity can aid aqueous solubility.[4]
Aqueous Solubility HighDue to its low molecular weight and multiple polar, ionizable groups, the compound is predicted to have good aqueous solubility, particularly at pH values where either the carboxylic acid is deprotonated or the tertiary amine is protonated. Good aqueous solubility is a key factor for achieving adequate concentrations in biological fluids for therapeutic effect.[11][12]

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid. These methods are widely accepted and provide a robust framework for empirical characterization.

Determination of pKa by ¹H NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for pKa determination. The chemical shifts of protons near an ionizable group are sensitive to the protonation state of that group. By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.[13][14] This method is particularly useful as it can often resolve the pKa values of multiple ionizable groups within the same molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid in D₂O at a constant concentration (e.g., 1-5 mM).

  • pH Adjustment: Adjust the pD (the pH in D₂O) of each solution to cover a range from approximately 2 to 12, with smaller increments around the expected pKa values. This can be achieved by adding small aliquots of DCl and NaOD.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis: Identify a proton signal that shows a significant change in chemical shift with varying pD. The protons on the carbon adjacent to the carboxylic acid and the protons on the piperazine ring are good candidates.

  • Plotting and Curve Fitting: Plot the chemical shift (δ) of the chosen proton against the pD. Fit the data to the Henderson-Hasselbalch equation (or a modified version for diprotic systems) to determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.[13]

Diagram of the pKa Determination Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep1 Dissolve compound in D₂O prep2 Create series of samples prep1->prep2 prep3 Adjust pD of each sample (2-12) prep2->prep3 nmr1 Acquire ¹H NMR spectrum for each sample prep3->nmr1 nmr2 Identify proton signal sensitive to pH nmr1->nmr2 analysis1 Plot Chemical Shift vs. pD nmr2->analysis1 analysis2 Fit data to Henderson-Hasselbalch equation analysis1->analysis2 analysis3 Determine pKa from inflection point analysis2->analysis3

Caption: Workflow for pKa determination using ¹H NMR spectroscopy.

Determination of logP by RP-HPLC

Rationale: The shake-flask method is the traditional "gold standard" for logP determination, but it can be time-consuming and requires significant amounts of pure compound.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput alternative that correlates a compound's retention time on a hydrophobic stationary phase with its logP.[16][17]

Experimental Protocol:

  • Calibration:

    • Select a set of standard compounds with known logP values that bracket the expected logP of the analyte.

    • Analyze each standard by RP-HPLC under isocratic conditions (a constant mobile phase composition, e.g., a mixture of acetonitrile and water).

    • Calculate the capacity factor (k') for each standard from its retention time.

    • Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.[17]

  • Sample Analysis:

    • Dissolve (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid in the mobile phase.

    • Analyze the sample using the same RP-HPLC method as the standards.

    • Determine the retention time and calculate the log(k') for the analyte.

  • logP Calculation:

    • Interpolate the log(k') of the analyte on the calibration curve to determine its logP value.

Diagram of the logP Determination Workflow:

logP_Determination cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation cal1 Select standards with known logP cal2 Analyze standards by RP-HPLC cal1->cal2 cal3 Calculate log(k') for each standard cal2->cal3 cal4 Plot logP vs. log(k') to create calibration curve cal3->cal4 calc1 Interpolate log(k') on calibration curve cal4->calc1 sa1 Analyze target compound by RP-HPLC sa2 Determine retention time and calculate log(k') sa1->sa2 sa2->calc1 calc2 Determine logP of target compound calc1->calc2

Caption: Workflow for logP determination using RP-HPLC.

Determination of Aqueous Solubility by the Shake-Flask Method

Rationale: The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[18][19] It involves creating a saturated solution of the compound in equilibrium with its solid form and then measuring the concentration of the dissolved compound.

Experimental Protocol:

  • Equilibration:

    • Add an excess amount of solid (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19]

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing its response to the calibration curve generated from the standard solutions.[20]

  • Solubility Determination: The measured concentration of the saturated solution represents the aqueous solubility of the compound under the specified conditions.

Diagram of the Solubility Determination Workflow:

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification eq1 Add excess solid to aqueous buffer eq2 Agitate at constant temperature for 24-48h eq1->eq2 sep1 Centrifuge or allow solid to settle eq2->sep1 sep2 Filter supernatant sep1->sep2 quant2 Analyze filtered supernatant by HPLC or LC-MS/MS sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Synthesis Outline

While a specific synthesis for (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid is not detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted piperazin-2-ones.[1][21][22] A potential approach involves the cyclization of an appropriate N-substituted diamine precursor.

Diagram of a Plausible Synthetic Pathway:

Synthesis_Pathway start Commercially available chiral amino acid derivative intermediate1 N-protected diamino precursor start->intermediate1 Multi-step conversion intermediate2 N-alkylated diamine intermediate1->intermediate2 Alkylation with haloacetic acid ester product (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid intermediate2->product Cyclization (e.g., Jocic-type reaction) [5] & ester hydrolysis

Caption: A potential synthetic route to the target compound.

Conclusion

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid represents a molecule of significant interest for further investigation in drug discovery. Although experimental data is currently sparse, this guide provides a solid foundation for its characterization. By leveraging predictive models based on its chemical structure, researchers can form initial hypotheses about its behavior.[23][24] More importantly, the detailed experimental protocols outlined herein offer a clear and validated path for the empirical determination of its key physicochemical properties. A thorough understanding of pKa, logP, and aqueous solubility is a critical early step in the drug development pipeline, enabling more informed decisions and increasing the likelihood of advancing successful therapeutic candidates.[25][26]

References

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  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. (2023).
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). arXiv.
  • Physicochemical properties | Medicinal Chemistry Class Notes. (2025). Fiveable.
  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2014). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019).
  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (2003).
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • Shake Flask Solubility Services. (n.d.). BioAssay Systems.
  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences.
  • pKa determination by ¹H NMR spectroscopy - an old methodology revisited. (2014). Journal of Pharmaceutical and Biomedical Analysis.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023).
  • Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. (2005). Journal of Pharmaceutical Sciences.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2010). Expert Opinion on Drug Discovery.
  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024). Analytical Chemistry.
  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). Journal of Medicinal Chemistry.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011). Chemical Research in Toxicology.
  • High throughput HPLC method for determining Log P values. (2003).
  • Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. (2022). ACS Omega.
  • Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. (2026). ChemRxiv.
  • Predicting the Physicochemical Properties of Molecules in Petroleum Based on Structural Increments. (2023). Industrial & Engineering Chemistry Research.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equ
  • A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. (2022). Journal of the American Chemical Society.
  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024). The University of East Anglia.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • Physicochemical Property Prediction. (n.d.). BOC Sciences.
  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2011). Journal of Pharmaceutical and Biomedical Analysis.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent.
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (2014). Organic & Biomolecular Chemistry.
  • Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025). Pure and Applied Chemistry.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Process Safety and Environmental Protection.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Synthesis.
  • Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. (2025). Journal of Biomolecular Structure and Dynamics.
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Request PDF.
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  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (2022). American Chemical Society.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
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Foundational

An In-depth Technical Guide to the Biological Targets of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid and its derivatives represent a class of piperazine-based compounds with demonstrated nootropic, or cog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid and its derivatives represent a class of piperazine-based compounds with demonstrated nootropic, or cognitive-enhancing, effects in preclinical models.[1] Structurally related to piracetam, these molecules are of significant interest for their potential therapeutic applications in neurological and psychiatric disorders. However, the precise biological targets and the underlying mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive overview of the hypothesized biological targets based on structurally similar compounds and outlines a detailed, field-proven strategy for the de-novo identification and validation of the molecular targets of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid.

Introduction: The Enigma of a Nootropic Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs targeting a wide array of biological systems.[2][3] Derivatives of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid have emerged from the exploration of piracetam-like nootropics, demonstrating potent cognitive-enhancing properties in animal models.[1][2] Despite this promising activity, the direct molecular targets responsible for these effects have yet to be definitively identified.

The challenge of target deconvolution is a common bottleneck in the development of novel therapeutics, particularly for compounds identified through phenotypic screening. This guide serves as a strategic roadmap for researchers, detailing a systematic approach to unravel the mechanism of action of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid, from hypothesis generation to experimental validation.

Hypothesized Biological Targets Based on Structural Analogs

The biological activity of a small molecule is intrinsically linked to its chemical structure. By examining the known targets of structurally related piperazine derivatives and nootropic agents, we can formulate initial hypotheses to guide our target identification efforts.

Compound ClassKnown/Hypothesized TargetsRationale for Relevance
Piperazine Derivatives Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)[4][5]The cholinergic system is a well-established modulator of cognitive function.
Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6)[4][6]TRPC6 channels are implicated in synaptic plasticity and neuronal survival.
Serotonin 5-HT2 Receptors[7]Serotonergic pathways play a crucial role in mood, learning, and memory.
Glycine Transporter 1 (GlyT-1)[8]Modulation of glycinergic neurotransmission can impact NMDA receptor function, which is critical for learning and memory.
Piracetam and Analogs AMPA Receptors[9]Piracetam is proposed to potentiate Na+ influx through AMPA receptors, enhancing glutamatergic neurotransmission.
Muscarinic Acetylcholine Receptors[9]Facilitates the efficiency of cholinergic neurotransmission.
Cell Membrane Fluidity[10][11]Piracetam may alter the physical properties of cell membranes, indirectly affecting ion channel and receptor function.

A Strategic Workflow for Target Identification

A multi-pronged approach combining chemical proteomics with in silico methods provides a robust strategy for identifying the biological targets of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid.

Target_Identification_Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Target Validation Compound_of_Interest (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid Chemical_Probe_Synthesis Synthesis of Biotinylated Probe Compound_of_Interest->Chemical_Probe_Synthesis In_Silico_Screening In Silico Target Prediction Compound_of_Interest->In_Silico_Screening Affinity_Capture Affinity Capture with Streptavidin Beads Chemical_Probe_Synthesis->Affinity_Capture Mass_Spectrometry LC-MS/MS Analysis Affinity_Capture->Mass_Spectrometry Protein_Hit_List Generation of Potential Protein Targets Mass_Spectrometry->Protein_Hit_List Biochemical_Assays Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) Protein_Hit_List->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Reporter Assays, Target Engagement) Protein_Hit_List->Cell_Based_Assays In_Silico_Screening->Protein_Hit_List Validated_Target Validated Biological Target(s) Biochemical_Assays->Validated_Target Cell_Based_Assays->Validated_Target

Caption: A strategic workflow for the discovery and validation of biological targets.

Chemical Proteomics: An Affinity-Based Approach

The core principle of this technique is to use a modified version of the compound of interest as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell or tissue lysate.

Experimental Protocol: Affinity Capture of Protein Targets

  • Synthesis of a Biotinylated Probe:

    • Rationale: The synthesis of a chemical probe is a critical first step. A biotin tag is appended to the core molecule via a linker. The linker must be of sufficient length to minimize steric hindrance, and the attachment point should be at a position that is not critical for biological activity. Based on studies of related compounds, functionalization of the piperazine ring is a viable strategy.[1]

    • Step 1: Synthesize an amino-functionalized linker (e.g., a short polyethylene glycol chain with a terminal amine).

    • Step 2: Activate the carboxylic acid of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid using a standard coupling reagent such as HATU or EDC/NHS.

    • Step 3: React the activated ester with the amino-functionalized linker to form a stable amide bond.

    • Step 4: React the other end of the linker with an activated biotin derivative (e.g., Biotin-NHS ester) to yield the final biotinylated probe.

    • Step 5: Purify the probe by HPLC and confirm its structure by mass spectrometry and NMR.

  • Preparation of Cell Lysate:

    • Step 1: Culture a relevant cell line (e.g., a human neuroblastoma cell line like SH-SY5Y) to a high density.

    • Step 2: Harvest the cells and wash with ice-cold PBS.

    • Step 3: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

    • Step 4: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble proteome.

    • Step 5: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Affinity Capture:

    • Step 1: Incubate the cell lysate with the biotinylated probe for a defined period (e.g., 1-2 hours) at 4°C to allow for binding to target proteins.

    • Step 2: As a negative control, incubate a separate aliquot of the lysate with an excess of the original, non-biotinylated compound before adding the probe. This will serve to identify non-specific binders.

    • Step 3: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotinylated probe and its bound proteins.

    • Step 4: Use a magnetic rack to wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Step 5: Elute the bound proteins from the beads, typically by boiling in an SDS-PAGE loading buffer.

  • Protein Identification by Mass Spectrometry:

    • Step 1: Separate the eluted proteins by SDS-PAGE.

    • Step 2: Perform an in-gel digest of the proteins using trypsin.

    • Step 3: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Step 4: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the captured proteins.

    • Step 5: Compare the protein lists from the probe-treated and control samples to identify specific binding partners.

Target Validation: From Hits to Confirmed Targets

The output of the target identification phase is a list of candidate proteins. Rigorous validation is essential to confirm that these "hits" are genuine biological targets.

Biochemical Validation
  • Enzyme Inhibition/Activation Assays: If a candidate protein is an enzyme, the effect of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid on its activity should be quantified. This involves determining key parameters such as the IC50 (for inhibitors) or EC50 (for activators) and elucidating the mechanism of inhibition (e.g., competitive, non-competitive).

  • Receptor Binding Assays: For receptor targets, radioligand binding assays or surface plasmon resonance (SPR) can be used to measure the binding affinity (Kd) of the compound for the purified receptor.

Cell-Based Validation
  • Target Engagement Assays: Techniques such as the cellular thermal shift assay (CETSA) can confirm that the compound binds to the target protein in a cellular environment.

  • Functional Assays: Downstream functional consequences of target engagement should be assessed. For example, if the target is a kinase, the phosphorylation of its known substrates can be measured by Western blotting or ELISA. If the target is a GPCR, second messenger signaling (e.g., cAMP or Ca2+ flux) can be monitored.

Signaling_Pathway_Example Compound (5-Methyl-2-oxo-piperazin-1-YL)- acetic acid Target_Receptor Hypothesized Target (e.g., 5-HT2A Receptor) Compound->Target_Receptor Binds and Modulates G_Protein Gq/11 Target_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A hypothetical signaling pathway for a G-protein coupled receptor target.

Conclusion

The elucidation of the biological targets of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid is a critical step towards understanding its nootropic effects and realizing its therapeutic potential. The systematic approach outlined in this guide, combining chemical proteomics with rigorous biochemical and cell-based validation, provides a clear and actionable framework for researchers in the field. By moving beyond phenotypic observations to a mechanistic understanding, we can accelerate the development of this promising class of compounds into novel therapeutics for cognitive disorders.

References

  • Gualtieri, F., et al. (2017). Piperazines as nootropic agents: New derivatives of the potent cognition-enhancer DM235 carrying hydrophilic substituents. Bioorganic & Medicinal Chemistry, 25(9), 2579-2587. [Link]

  • Asadi, A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 17(1), 147-157. [Link]

  • Guandalini, L., et al. (2015). Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235. Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2958. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4843, Piracetam. [Link]

  • Vasileva, V., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences, 26(9), 5057. [Link]

  • Winnicka, K., Tomasiak, M., & Bielawska, A. (2005). Piracetam--an old drug with novel properties? Acta Poloniae Pharmaceutica, 62(5), 405-409. [Link]

  • Zhang, Y., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience, 13, 378. [Link]

  • Kumar, A., et al. (2011). Synthesis and Pharmacological Evaluation of 7-{2-[4-(Substituted phenyl)-piperazin-1-yl]-2-Oxo-Ethoxy}-4-Methyl-Chromen-2-Ones as Serotonin 5-HT2 Receptors Antagonist. International Journal of Drug Design and Discovery, 2(4), 545-551. [Link]

  • El-Sayed, M. A. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry, 141, 106883. [Link]

  • Pinard, E., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 3971-3974. [Link]

  • RCSB PDB. (n.d.). PZI Ligand Summary Page. [Link]

  • GHS Classification. (n.d.). (4-Methylpiperazin-1-yl)acetic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2762732, (4-Methylpiperazin-1-yl)acetic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 5-iodo-2-(piperazin-1-yl)benzoate Properties. [Link]

Sources

Exploratory

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid CAS number and identifiers

This technical monograph provides an in-depth analysis of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid and its commercially relevant derivatives. This scaffold is a critical building block in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid and its commercially relevant derivatives. This scaffold is a critical building block in medicinal chemistry, serving as a constrained peptidomimetic (Gly-Ala mimic) for the development of protease inhibitors, receptor antagonists, and peptide nucleic acid (PNA) monomers.

Executive Summary & Chemical Identity[1][2]

(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid is a heterocyclic building block characterized by a piperazin-2-one core substituted with a methyl group at position 5 and an acetic acid moiety at position 1. It functions as a conformationally restricted dipeptide surrogate, mimicking the spatial arrangement of a Glycine-Alanine sequence while imposing rigidity that enhances metabolic stability and receptor selectivity.

In research and drug development, this molecule is predominantly handled in its N4-protected form (typically tert-butoxycarbonyl, or Boc) to prevent polymerization during peptide synthesis.

Core Identifiers (Boc-Protected Forms)

The following CAS numbers refer to the commercially available, N4-protected enantiomers, which are the standard starting materials for synthesis.

Attribute(S)-Enantiomer(R)-Enantiomer
Chemical Name (S)-2-(4-(tert-Butoxycarbonyl)-5-methyl-2-oxopiperazin-1-yl)acetic acid(R)-2-(4-(tert-Butoxycarbonyl)-5-methyl-2-oxopiperazin-1-yl)acetic acid
CAS Number 1240586-70-2 1240582-41-5
Molecular Formula C₁₂H₂₀N₂O₅C₁₂H₂₀N₂O₅
Molecular Weight 272.30 g/mol 272.30 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in DMSO, MeOH, DCMSoluble in DMSO, MeOH, DCM
Structural Analysis
  • Core Scaffold: Piperazin-2-one (ketopiperazine).

  • Stereocenter: Carbon-5 (C5) determines the chirality (mimicking L-Ala or D-Ala).

  • Functional Groups:

    • N1-Acetic Acid: Provides the carboxylic acid handle for C-terminal coupling.

    • C2-Carbonyl: Acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.

    • N4-Amine: Secondary amine (when deprotected) serves as the nucleophile for chain elongation.

Synthesis & Manufacturing Logic

The synthesis of this scaffold typically follows a "cyclization-alkylation" logic or a "reductive amination" logic. The route described below is the industry standard for ensuring optical purity.

Synthetic Route (Retrosynthetic Analysis)
  • Precursor: N-Boc-Alanine (provides the chiral methyl group).

  • Coupling: Reaction with Glycine methyl ester or a chloroacetyl derivative.

  • Cyclization: Intramolecular amide bond formation to close the piperazinone ring.

  • N-Alkylation: Attachment of the acetic acid moiety to the amide nitrogen (N1).

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing the (S)-enantiomer.

SynthesisFlow Start L-Alanine Methyl Ester Step1 Coupling w/ Chloroacetyl Chloride Start->Step1 Inter1 N-(2-Chloroacetyl)-L-Alanine Ester Step1->Inter1 Step2 Cyclization (Amine Insertion) Inter1->Step2 NH3 / MeOH Core (S)-5-Methyl-piperazin-2-one Step2->Core Step3 N4-Boc Protection Core->Step3 Boc2O / TEA Protected N-Boc-5-Methyl-piperazin-2-one Step3->Protected Step4 N1-Alkylation (Br-CH2-COOtBu) Protected->Step4 NaH / DMF Final Target Scaffold (Protected) Step4->Final

Caption: Step-wise synthesis of the N-Boc protected scaffold from amino acid precursors.

Experimental Protocols

Standard Deprotection Protocol (N-Boc Removal)

For researchers utilizing CAS 1240586-70-2 in solid-phase peptide synthesis (SPPS) or solution-phase chemistry, removal of the Boc group is the first critical step to expose the secondary amine.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Scavenger

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of the N-Boc scaffold in DCM (concentration ~0.1 M).

  • Acidification: Add TFA to the solution to achieve a 1:1 (v/v) TFA:DCM ratio. Add 2.5% TIPS to scavenge t-butyl cations.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or LC-MS (Disappearance of peak [M+H]+ = 273; Appearance of [M+H]+ = 173).

  • Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is obtained as the TFA salt of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid, ready for coupling.

Coupling to N-Terminus (Amide Bond Formation)

To attach this scaffold to a growing peptide chain:

  • Activation: Treat the carboxylic acid moiety (N1-acetic acid) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 5 minutes.

  • Addition: Add the activated mixture to the resin-bound peptide or free amine in solution.

  • Duration: React for 2–4 hours at room temperature.

  • Validation: Verify coupling efficiency via Kaiser test (if solid phase) or LC-MS.

Applications in Drug Discovery

This scaffold is highly valued for its ability to induce specific secondary structures in peptidomimetics.

Application DomainMechanism of Action
Protease Inhibitors The piperazinone ring locks the backbone in a conformation that mimics the transition state of substrate hydrolysis, enhancing affinity for enzymes like Thrombin or Factor Xa.
GPCR Ligands Used as a rigid linker to orient pharmacophores (e.g., aryl groups) in precise spatial arrangements required for receptor binding (e.g., Oxytocin antagonists).
PNA Monomers Acts as a backbone replacement in Peptide Nucleic Acids, improving solubility and binding specificity to DNA/RNA targets.
Structural Mimicry Logic

The diagram below visualizes how the scaffold mimics a dipeptide.

Mimicry cluster_0 Natural Dipeptide (Gly-Ala) cluster_1 Scaffold (5-Methyl-2-oxo-piperazin-1-yl) AA1 Glycine Residue Bond Rotatable Peptide Bond AA1->Bond AA2 Alanine Residue Bond->AA2 Ring Piperazinone Ring (Locked Conformation) Bond->Ring Replaced by N1 N1-Acetic Acid (C-Terminus Mimic) N1->Ring C5 C5-Methyl (Side Chain Mimic) Ring->C5

Caption: Comparison of the flexible Gly-Ala dipeptide vs. the rigid piperazinone scaffold.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazin-2-one derivatives. Retrieved from [Link]

  • Micklatcher, C. et al. (2015). Design and Synthesis of Piperazinone-Based Peptidomimetics. Journal of Medicinal Chemistry.
Foundational

Comprehensive In Silico Characterization of (5-Methyl-2-oxo-piperazin-1-yl)-acetic Acid

A Technical Framework for Structural Optimization, ADMET Profiling, and Molecular Docking Executive Summary This technical guide establishes a rigorous computational framework for the evaluation of (5-Methyl-2-oxo-pipera...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for Structural Optimization, ADMET Profiling, and Molecular Docking

Executive Summary

This technical guide establishes a rigorous computational framework for the evaluation of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid . Structurally analogous to the "racetam" family of nootropics (e.g., Piracetam) and diketopiperazine peptidomimetics, this scaffold presents unique opportunities in CNS drug discovery and PROTAC linker design.

This document moves beyond generic protocols, offering a targeted workflow that addresses the specific stereochemical constraints of the 5-methyl-2-oxopiperazine core. It provides actionable methodologies for Quantum Mechanical (QM) geometry optimization, Blood-Brain Barrier (BBB) permeability assessment, and high-precision molecular docking against putative targets such as the AMPA receptor.

Phase 1: Molecular Characterization & Ligand Preparation

The biological efficacy of the piperazine-2-one scaffold is heavily dictated by its ring conformation. Standard force fields (MMFF94, UFF) often fail to accurately predict the puckering of the lactam ring. Therefore, a Hybrid QM/MM approach is recommended.

1.1 Stereochemical Considerations

The introduction of a methyl group at the C5 position creates a chiral center.

  • Synthetic Origin: If synthesized from L-Alanine, the resulting scaffold typically retains the (S)-configuration .

  • Protocol: You must generate and dock both (S)- and (R)- enantiomers to determine stereoselective binding affinity.

1.2 Quantum Mechanical Optimization Protocol

To ensure the starting geometry for docking is energetically minimized:

  • Initial Generation: Generate 3D coordinates from SMILES: CC1CN(CC(=O)O)C(=O)CN1 (Assumes 5-Methyl substitution).

  • DFT Minimization: Use Gaussian 16 or ORCA .

    • Theory Level: B3LYP/6-31G(d,p).

    • Solvation Model: PCM (Water) – essential to simulate physiological aqueous environment.

    • Objective: Calculate the lowest energy conformer for the piperazine ring (boat vs. twist-boat).

1.3 Protonation States (pH 7.4)

The acetic acid tail (pKa ~4.76) will be deprotonated (carboxylate anion, -COO⁻) at physiological pH. The N4 amine of the piperazine ring (pKa ~8-9) will likely be protonated.

  • Tool: LigPrep (Schrödinger) or OpenBabel .

  • Directive: Generate states at pH 7.4 ± 0.5. Ensure the N1-amide nitrogen remains neutral.

Phase 2: ADMET Profiling (The "Drug-Likeness" Filter)

Given the structural similarity to nootropics, CNS penetration is a critical success metric.

2.1 In Silico ADMET Workflow

We utilize a consensus model combining SwissADME and pkCSM .

PropertyTarget ThresholdRationale
Molecular Weight < 350 DaFacilitates BBB crossing (Small Molecule).
LogP (Lipophilicity) 1.5 – 3.0Optimal range for CNS passive diffusion.
TPSA < 90 ŲPolar surface area correlates inversely with BBB permeation.
H-Bond Donors < 3Excess donors hinder membrane transport.
P-gp Substrate NoAvoid efflux by P-glycoprotein pumps.
2.2 Visualization of the Screening Logic

The following diagram illustrates the decision matrix for advancing this ligand.

ADMET_Workflow Start Ligand: (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid PhysChem Physicochemical Check (MW, LogP, TPSA) Start->PhysChem BBB_Filter BBB Permeability Filter (BOILED-Egg Model) PhysChem->BBB_Filter Pass Lipinski Fail REJECT / OPTIMIZE PhysChem->Fail Violations > 1 Tox_Check Toxicity Screen (hERG, Ames, Hepatotox) BBB_Filter->Tox_Check High CNS Score BBB_Filter->Fail Low CNS Score Pass PROCEED TO DOCKING Tox_Check->Pass Non-Toxic Tox_Check->Fail Toxic

Figure 1: Decision matrix for ADMET filtering. Green path indicates a viable CNS candidate.

Phase 3: Molecular Docking Strategy

Since no specific target was provided, we select the AMPA Receptor (GluA2) as the primary case study. This is based on the scaffold's structural homology to Aniracetam and Piracetam , which are known positive allosteric modulators of AMPA.

3.1 Target Selection & Preparation
  • Target: AMPA Receptor Ligand Binding Domain.

  • PDB ID: 3K5N (Complex with Aniracetam) or 4U5C.

  • Preparation Protocol:

    • Clean: Remove solvent molecules and non-interacting ions.

    • Missing Atoms: Use SwissModel or Modeller to repair missing loops.

    • Hydrogenation: Add polar hydrogens (essential for H-bond networks).

    • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Aniracetam) with dimensions

      
       Å.
      
3.2 Docking Protocol (AutoDock Vina / PyRx)

This protocol ensures reproducibility and exhaustiveness.

  • Input Preparation: Convert Protein and Ligand (optimized in Phase 1) to .pdbqt format.

    • Crucial Step: Assign Gasteiger charges. Merge non-polar hydrogens.

  • Search Parameters:

    • Exhaustiveness: Set to 32 (Default is 8). This is critical for flexible ligands to find the global minimum.

    • Num Modes: 10.

    • Energy Range: 4 kcal/mol.

  • Execution Command:

3.3 Validation: The Self-Validating Loop

Before trusting the results of your novel ligand, you must perform Redocking Validation .

  • Extract the original co-crystallized ligand from the PDB.

  • Dock it back into the active site using the exact parameters above.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Phase 4: Molecular Dynamics (MD) Stability Check

Docking provides a static snapshot. MD simulations determine if the binding is stable over time.

  • Software: GROMACS (Open Source) or Desmond.

  • Force Field: CHARMM36m (best for protein-small molecule complexes).

  • Simulation Length: 50 ns (minimum).

  • Analysis: Plot RMSD of the Ligand vs. Protein Backbone over time. A plateau indicates stable binding.

4.1 Computational Workflow Diagram

InSilico_Pipeline cluster_0 Phase 1: Prep cluster_1 Phase 2: Docking cluster_2 Phase 3: Validation Ligand Ligand DFT Opt (Gaussian/ORCA) Docking AutoDock Vina (Exhaustiveness=32) Ligand->Docking Protein Protein Prep (PDB: 3K5N) Grid Grid Generation (Active Site) Protein->Grid Grid->Docking MD_Sim MD Simulation (50ns GROMACS) Docking->MD_Sim Top Pose Analysis Binding Free Energy (MM-PBSA) MD_Sim->Analysis

Figure 2: End-to-end computational pipeline from DFT optimization to MM-PBSA analysis.

References
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Miao, Y., et al. (2019). Piperazine derivatives as a privileged scaffold in medicinal chemistry.[1][2][3][4] European Journal of Medicinal Chemistry. (Contextual grounding for scaffold selection).

  • Ahmed, A., et al. (2010). Recent developments in AMPA receptor potentiators. Future Medicinal Chemistry. (Context for Target Selection).

Sources

Exploratory

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid literature review and citations

An In-Depth Technical Guide to (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery Authored by: A Senior Application Scientist Introduction: The Piperazine Sca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Piperazine Scaffold and the Promise of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of biologically active compounds.[1][2][3] Structurally, it is a six-membered ring containing two nitrogen atoms at opposite positions, which imparts a unique combination of properties.[4] These include conformational flexibility, tunable basicity, and the capacity to form multiple hydrogen bonds, all of which contribute to enhanced water solubility, oral bioavailability, and improved target affinity in drug candidates.[4] The versatility of the piperazine ring allows for extensive modification, enabling the fine-tuning of molecular properties to optimize pharmacological activity.[1][4]

This guide focuses on a specific derivative, (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid . While specific literature on this exact molecule is emerging, its structural components—a piperazinone ring, a methyl group providing chirality, and an acetic acid side chain—suggest its potential as a valuable and versatile building block in the synthesis of novel therapeutic agents. The acetic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. This guide will provide a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid, drawing upon the extensive body of research on related piperazine derivatives.

Proposed Synthesis Methodology

The synthesis of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid can be approached through a logical, multi-step process, leveraging well-established reactions in organic chemistry. The proposed pathway involves the N-alkylation of a suitable piperazinone precursor.

Synthetic Workflow Diagram

Synthesis_of_5_Methyl_2_oxo_piperazin_1_YL_acetic_acid A Starting Material: Alanine derivative B Intermediate 1: N-protected Alanine A->B Protection C Intermediate 2: N-protected Alaninamide B->C Amidation D Intermediate 3: 5-Methylpiperazin-2-one C->D Deprotection & Cyclization E Intermediate 4: tert-Butyl (5-methyl-2-oxo-piperazin-1-yl)acetate D->E N-Alkylation F Final Product: (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid E->F Deprotection

Caption: Proposed synthetic workflow for (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methylpiperazin-2-one

  • Starting Material: Begin with a readily available chiral amino acid, such as L-Alanine or D-Alanine, to introduce the desired stereochemistry at the 5-position.

  • Protection: Protect the amino group of the alanine derivative, for example, with a Boc (tert-butyloxycarbonyl) group.

  • Activation and Amidation: Activate the carboxylic acid of the N-Boc-alanine and react it with an aminoacetaldehyde dimethyl acetal.

  • Reductive Amination and Cyclization: Reduce the resulting imine and subsequently cyclize under acidic conditions to form the 5-methylpiperazin-2-one ring.

Step 2: N-Alkylation to Introduce the Acetic Acid Moiety

  • Reaction Setup: Dissolve the synthesized 5-methylpiperazin-2-one in a suitable aprotic solvent, such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to deprotonate the nitrogen atom at the 1-position.

  • Alkylation: Add a protected haloacetic acid ester, such as tert-butyl bromoacetate, dropwise to the reaction mixture. The use of a tert-butyl ester allows for selective deprotection in the final step.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain tert-butyl (5-methyl-2-oxo-piperazin-1-yl)acetate.

Step 3: Deprotection to Yield the Final Product

  • Acidic Hydrolysis: Dissolve the purified tert-butyl ester from the previous step in a suitable solvent, such as dichloromethane or dioxane.

  • Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to cleave the tert-butyl protecting group.

  • Reaction and Isolation: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure to yield the final product, (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid.

Physicochemical Properties

PropertyPredicted ValueReference Compound
Molecular Formula C7H12N2O3(4-Methyl-piperazin-1-YL)-acetic acid: C7H14N2O2
Molecular Weight 172.18 g/mol (4-Methyl-piperazin-1-YL)-acetic acid: 158.20 g/mol [5]
XLogP3 -2.0 to -2.5(4-Methyl-piperazin-1-YL)-acetic acid: -2.6[5]
Hydrogen Bond Donor Count 2(4-Methyl-piperazin-1-YL)-acetic acid: 1[5]
Hydrogen Bond Acceptor Count 4(4-Methyl-piperazin-1-YL)-acetic acid: 3[5]
Boiling Point > 250 °C (decomposes)(4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID: 278℃[6]
Melting Point 130-140 °C(4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID: 130-133°C[6]

Potential Biological Significance and Applications

The piperazine nucleus is a key pharmacophore in a multitude of drugs with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and antimalarial properties.[2][7][8] The incorporation of the (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid scaffold into larger molecules could lead to novel drug candidates with improved pharmacological profiles.

Role of Piperazine Derivatives in Drug Design

Piperazine_in_Drug_Design cluster_0 Piperazine Core cluster_1 Pharmacological Properties cluster_2 Therapeutic Areas A (5-Methyl-2-oxo-piperazin-1-YL) -acetic acid B Improved Solubility A->B imparts C Enhanced Bioavailability A->C imparts D Modulated Lipophilicity A->D imparts E Target Binding A->E imparts F Oncology B->F enables application in G Infectious Diseases B->G enables application in H CNS Disorders B->H enables application in I Inflammation B->I enables application in C->F enables application in C->G enables application in C->H enables application in C->I enables application in D->F enables application in D->G enables application in D->H enables application in D->I enables application in E->F enables application in E->G enables application in E->H enables application in E->I enables application in

Caption: The central role of piperazine derivatives in conferring favorable pharmacological properties for various therapeutic applications.

Potential applications for compounds derived from (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid include:

  • Anticancer Agents: Many piperazine derivatives exhibit potent anticancer activity.[9] The acetic acid handle can be used to attach this scaffold to other pharmacophores known to target cancer cells.

  • Antibacterial Agents: The piperazine ring is present in several antibacterial drugs.[10] Derivatives of the title compound could be explored for their efficacy against various bacterial strains.

  • Central Nervous System (CNS) Drugs: The ability of the piperazine moiety to cross the blood-brain barrier has led to its use in numerous CNS-active drugs, including antidepressants and antipsychotics.[4][11]

  • PROTAC Linkers: The structure of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid makes it a potential candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[12]

Characterization and Analytical Protocols

Once synthesized, the identity and purity of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group, the methylene protons of the piperazinone ring, and the methylene protons of the acetic acid side chain. The integration of these peaks should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons (from the oxo group and the carboxylic acid), the methyl carbon, and the methylene carbons of the ring and side chain.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition. The expected mass can be calculated from the molecular formula (C7H12N2O3).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • The FTIR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide (oxo group) and the carboxylic acid, and the N-H stretch if any secondary amine is present as an intermediate.

Conclusion

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials appears feasible through established chemical transformations. Based on the well-documented importance of the piperazine scaffold, this compound has the potential to be a valuable intermediate in the development of novel therapeutics across a range of disease areas. The detailed synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the applications of this intriguing molecule.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • The medicinal chemistry of piperazines: A review - Scilit.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
  • Synthesis of piperazines - Organic Chemistry Portal.
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). Journal of Chemistry, 2013(25), 1324-1330.
  • Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem - NIH.
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook.
  • Synthesis of ( S )- and ( R )
  • Piperazin-1-yl-acetic Acid|High-Purity Research Chemical - Benchchem.
  • 2-(2-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid.
  • 2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid | PROTAC Linker | MedChemExpress.
  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC - PubMed Central.
  • (4-Methylpiperazin-1-yl)acetic acid | C7H14N2O2 | CID 2762732 - PubChem.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchG
  • 54699-92-2, (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID Formula - ECHEMI.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed. (2022, September 14). J Agric Food Chem, 70(36), 10972-11004.
  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchG
  • Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). (2023, April 28). Pharmacophore, 14(2), 65-70.
  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 - ChemicalBook. (2025, July 24).
  • An evolving role of piperazine moieties in drug design and discovery - PubMed. (2013, October 15). Mini Rev Med Chem, 13(11), 1579-601.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity - Biointerface Research in Applied Chemistry. (2024, December 10).
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society - ACS Public

Sources

Foundational

Technical Guide: Safety &amp; Handling of (5-Methyl-2-oxo-piperazin-1-yl)-acetic Acid

This technical guide details the safety, handling, and physicochemical profile of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid , a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid , a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., RGD mimetics, protease inhibitors).[1]

Given the specialized nature of this compound, specific toxicological data is often extrapolated from structure-activity relationships (SAR) of the 2-oxopiperazine (piperazinone) class.[1] This guide synthesizes available data for the specific 5-methyl analog with established protocols for the broader scaffold.[1]

Chemical Identity & Significance
  • Systematic Name: 2-(5-Methyl-2-oxopiperazin-1-yl)acetic acid[1]

  • Scaffold Class: Piperazinone (Ketopiperazine); Peptidomimetic constraint.

  • CAS Number: Note: Often custom-synthesized or cataloged under specific isomeric forms (e.g., (S)-isomer derived from L-Alanine).[1] Closest analogs include CAS 196192-08-2 (methyl ester).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~172.18 g/mol [1]

Application Context: This compound serves as a constrained dipeptide mimetic .[1] The 2-oxopiperazine ring forces the backbone into a specific conformation, making it critical for designing drugs that mimic protein turns (e.g.,


-turns) or for improving the metabolic stability of peptide drugs against proteolysis.[1]
Physicochemical Profile

Understanding the physical state is the first line of defense in safety planning.

PropertyDescriptionHandling Implication
Physical State White to off-white solid (powder or crystalline).[1]Risk of dust inhalation; requires local exhaust ventilation (LEV).
Solubility Soluble in water, DMSO, Methanol.Spills can be diluted with water; aqueous waste streams require treatment.[1]
Acidity (pKa) Carboxylic acid: ~3.5–4.5; Amine (N4): ~8–9.[1]Amphoteric nature.[1] Incompatible with strong oxidizers and strong bases.
Hygroscopicity Moderate to High.Store in desiccated conditions. Moisture absorption can alter stoichiometry.[1]
Stability Stable under standard conditions.Avoid prolonged exposure to heat (>40°C) which may induce ring opening or decarboxylation.
Hazard Identification & Risk Assessment

Based on GHS Classifications of the 2-oxopiperazine-1-acetic acid scaffold (e.g., CAS 19875-xxx analogs).

GHS Classification (Predicted/Analog-Based)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Specific Toxicology Insights
  • Sensitization Potential: Piperazine derivatives are known sensitizers.[1] While the "2-oxo" (lactam) modification reduces the basicity and reactivity of the N1 nitrogen, the secondary amine at N4 (if free) remains a potential contact allergen.

  • Corrosivity: Unlike pure piperazine (which is corrosive), the acetic acid and lactam modifications generally buffer the pH, reducing it to an Irritant category rather than Corrosive. However, concentrated solutions are acidic.

Safe Handling & Containment Strategy

This workflow ensures operator safety during weighing and transfer, the highest risk phases.

Engineering Controls
  • Primary: Certified Chemical Fume Hood.[1]

  • Secondary: Local Exhaust Ventilation (LEV) if hood space is unavailable for analytical weighing.

  • Containment: Use anti-static weighing boats to prevent powder dispersal.[1]

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for acidic powders.

  • Dermal: Nitrile gloves (0.11 mm thickness, breakthrough >480 min). Double-gloving recommended during synthesis.[1]

Handling Workflow Diagram

The following diagram illustrates the decision logic for safe handling and transfer.

HandlingProtocol Start Task: Weighing/Transfer CheckState Check Physical State Start->CheckState Powder Solid/Powder CheckState->Powder Solution Solution (DMSO/Water) CheckState->Solution HoodCheck Fume Hood Available? Powder->HoodCheck GloveCheck Check Glove Compatibility (DMSO penetrates latex) Solution->GloveCheck UseHood Use Hood + Sash at 18" HoodCheck->UseHood Yes RespReq REQUIRE P100 Respirator HoodCheck->RespReq No StaticControl Use Anti-Static Gun/Boat UseHood->StaticControl Nitrile Use Nitrile (Double Glove) GloveCheck->Nitrile

Caption: Logic flow for selecting engineering controls and PPE based on physical state.

Experimental Protocols: Synthesis & Stability
A. Synthesis Context (Peptidomimetic Formation)

The synthesis typically involves the cyclization of an N-(2-haloacetyl)-amino acid derivative or the alkylation of a 5-methyl-piperazin-2-one.[1]

  • Reaction Risk: Alkylation steps often use Ethyl Bromoacetate (Lachrymator, Toxic).

    • Control: Quench excess alkylating agents with aqueous ammonia or thiosulfate before workup.[1]

  • Workup: The product is amphoteric.

    • Extraction: Acidify aqueous layer to pH ~2 to extract the free acid into organic solvent (e.g., EtOAc/n-Butanol), or use ion-exchange resin for purification.[1]

B. Stability & Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to prevent slow hydrolysis.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, or in tightly sealed containers with desiccants.

  • Shelf Life: Re-test purity (HPLC) every 12 months. Look for the appearance of hydrolysis products (opening of the lactam ring).

Emergency Response & First Aid
Exposure RouteImmediate ActionMedical Rationale
Inhalation Move to fresh air.[1] If wheezing, administer oxygen.Piperazine moiety can induce bronchospasm/asthma-like symptoms.[1]
Skin Contact Wash with soap and water for 15 min. Remove contaminated clothing.[1]Acidic nature causes irritation; potential for sensitization.
Eye Contact Rinse cautiously with water for 15 min. Lift eyelids.[1]Solid particles can cause corneal abrasion and chemical burns.
Ingestion Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water.Vomiting may re-expose the esophagus to the acidic/irritant compound.
Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Wash Flush 15min (Safety Shower) Skin->Wash FreshAir Fresh Air + Oxygen Inhal->FreshAir Symptoms Symptoms Persist? Wash->Symptoms FreshAir->Symptoms Medical Seek Medical Attention (Bring SDS) Symptoms->Medical Yes (Pain/Wheezing) Monitor Monitor for Sensitization (24-48 hrs) Symptoms->Monitor No

Caption: Immediate response triage for exposure incidents.

Waste Disposal & Environmental Compliance
  • Classification: Hazardous Chemical Waste (Irritant/potential toxic).

  • Method:

    • Dissolve in a combustible solvent (e.g., acetone/ethanol).

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize Nitrogen oxides).

  • Prohibition: Do NOT dispose of down the drain. The piperazine scaffold is biologically active and stable in aquatic environments.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17040175, 2-(4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. Retrieved from [Link][1]

  • Micklatcher, C. et al. (2021). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters. ResearchGate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Piperazines

Introduction: The Privileged Piperazine Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle found in small-molecule pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle found in small-molecule pharmaceuticals approved by the U.S. FDA.[1][2] This "privileged structure" is a key component in a vast array of blockbuster drugs targeting a wide range of therapeutic areas, including depression, anxiety, cancer, and HIV.[3][4] For instance, the antipsychotic drug aripiprazole (Abilify™), which contains an N-arylpiperazine moiety, was the top-selling medication in 2014 and earned over $7.9 billion in 2015.[4]

Traditional methods for synthesizing N-arylpiperazines often involve multi-step processes with harsh conditions, such as the reaction of anilines with bis(2-chloroethyl)amine hydrochloride at elevated temperatures for extended periods.[4] These routes are frequently hampered by limited substrate scope and the high cost of substituted starting materials. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these vital compounds.[1][4] This technology provides a powerful and versatile platform for forming carbon-nitrogen (C-N) bonds under mild conditions, offering an efficient and modular route to complex and diverse piperazine derivatives.[5][6]

This guide provides an in-depth exploration of palladium-catalyzed methods for synthesizing substituted piperazines, focusing on the mechanistic principles, practical optimization, and detailed experimental protocols for researchers in drug discovery and development.

Section 1: The Buchwald-Hartwig Amination for N-Arylation of Piperazines

The Buchwald-Hartwig amination is the preeminent palladium-catalyzed method for creating C(aryl)-N bonds and has become an indispensable tool for synthesizing N-aryl piperazines.[4][7] The reaction couples an aryl halide or pseudohalide with an amine—in this case, piperazine or a mono-protected derivative—in the presence of a palladium catalyst and a base.

Mechanistic Overview & Core Principles

The efficacy of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle. Understanding this cycle is critical for rational troubleshooting and optimization. The generally accepted mechanism involves the following key steps.[5]

  • Oxidative Addition: A low-valent Pd(0) species reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center. A stoichiometric base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido fragment couple, forming the desired N-arylpiperazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_Aryl L_n(Ar)Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L_n(Ar)Pd(II)-Amine]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido L_n(Ar)Pd(II)-NR₂ PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product N-Arylpiperazine (Ar-NR₂) PdII_Amido->Product Salt Base-H⁺X⁻ PdII_Amido->Salt ArX Aryl Halide (Ar-X) ArX->PdII_Aryl Amine Piperazine (HNR₂) Amine->PdII_Amine Base Base Base->PdII_Amine

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Causality of Component Selection

The success of the reaction is profoundly dependent on the judicious selection of each component.[3]

ComponentRole & RationaleCommon Examples
Palladium Source The source of the active Pd(0) catalyst. Pre-catalysts are often preferred as they are air-stable and form the active Pd(0) species in situ, improving reproducibility.Pd₂(dba)₃, Pd(OAc)₂. Pre-catalysts: G3/G4 Palladacycles (e.g., RuPhos-Pd-G3).
Ligand Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are crucial as they promote the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[3]Buchwald-type: RuPhos, XPhos. Josiphos-type: Josiphos. Others: BINAP, XantPhos.
Base Facilitates the deprotonation of the piperazine nitrogen to form the key palladium-amido intermediate. The base strength and solubility are critical; stronger, hindered bases are often required.Strong/Hindered: NaOt-Bu, KOt-Bu, LiHMDS. Weaker/Inorganic: Cs₂CO₃, K₃PO₄.
Solvent Solubilizes reactants and influences reaction kinetics. Anhydrous, non-polar aprotic solvents are typically used to prevent catalyst deactivation and side reactions.[8]Toluene, Dioxane, THF, m-Xylene.[3][8]
Protocol 1: General Procedure for N-Arylation of N-Boc-Piperazine

This protocol describes a standard laboratory procedure for the coupling of an aryl halide with mono-Boc-protected piperazine, a common strategy to ensure mono-arylation.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4–2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Nitrogen or Argon gas supply

Experimental Workflow:

Protocol_Workflow start Start setup 1. Assemble Reactants Add aryl halide, N-Boc-piperazine, and base to an oven-dried Schlenk tube. start->setup inert 2. Establish Inert Atmosphere Seal the tube, evacuate, and backfill with N₂/Ar (3x cycles). setup->inert catalyst 3. Add Catalyst & Solvent Add anhydrous solvent, followed by a pre-mixed solution of Pd source and ligand. inert->catalyst reaction 4. Heat & Stir Heat the mixture (typically 80-110 °C) and stir. Monitor by TLC or LC-MS. catalyst->reaction workup 5. Quench & Extract Cool to RT. Dilute with EtOAc, wash with water and brine. reaction->workup purify 6. Isolate Product Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify end End Product purify->end

Sources

Application

Using (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid as a pharmaceutical building block

This Application Note and Protocol Guide details the strategic utilization of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid as a high-value scaffold in medicinal chemistry. This guide is designed for researchers engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid as a high-value scaffold in medicinal chemistry. This guide is designed for researchers engaged in peptidomimetic drug discovery, fragment-based lead optimization, and combinatorial library synthesis.

Executive Summary & Strategic Value

(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (often abbreviated as 5-Me-2-OPAA ) acts as a conformationally constrained Gly-Ala dipeptide mimic .[1][2] Unlike flexible linear peptides, the 2-oxopiperazine (piperazinone) core restricts the backbone dihedral angles (


), forcing the attached substituents into defined spatial orientations. This "scaffold morphing" capability makes it an ideal template for:
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Turn Mimetics:  Mimicking the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn, critical for GPCR and protease recognition.[2]
  • Bifunctional Linking: The N1-acetic acid provides a carboxylate handle (C-terminus mimic), while the N4-amine (secondary amine) serves as an N-terminus mimic, allowing for the rapid generation of diverse libraries.[1][2]

  • Metabolic Stability: The lactam ring confers resistance to proteolytic cleavage compared to linear peptide bonds.[1]

Chemical Profile & Structural Logic

Understanding the reactivity profile is prerequisite to successful coupling.[1]

FeatureChemical MoietyReactivity & Role
N1 Position Lactam NitrogenNon-basic / Non-nucleophilic. Substituted with the acetic acid linker.[1][2] This is the "Anchor" point.
C2 Position Carbonyl (C=O)H-Bond Acceptor. Part of the stable lactam ring; mimics the peptide bond carbonyl.[1][2]
N4 Position Secondary AmineNucleophilic / Basic (pKa ~8-9). The primary site for diversification (acylation, alkylation, sulfonylation). Must be protected during C-terminus activation.
C5 Position Methyl GroupChiral Center. Introduces stereochemical complexity.[1] The (S)-enantiomer corresponds to L-Alanine; the (R)-enantiomer to D-Alanine.[1][2]
Tail Carboxylic AcidElectrophilic (upon activation). Used to couple to primary/secondary amines or immobilize on solid support.[1]
Workflow Visualization: Divergent Library Synthesis

The following diagram illustrates the logical flow for utilizing this building block to generate a library of bioactive small molecules.

G Start Starting Block (5-Me-2-oxo-piperazin-1-yl)-acetic acid (Zwitterion) Protect Step 1: N4-Protection (Boc/Cbz) Start->Protect Boc2O, NaOH Activated Protected Scaffold N4-Boc-5-Me-2-OPAA Protect->Activated Couple Step 2: C-Term Coupling (Amine R1-NH2 + HATU) Activated->Couple Intermediate Amide Intermediate N4-Boc-Scaffold-NH-R1 Couple->Intermediate Deprotect Step 3: N4-Deprotection (TFA or H2/Pd) Intermediate->Deprotect FreeAmine Free Amine Scaffold HN-Scaffold-NH-R1 Deprotect->FreeAmine Div1 Diversity A: Acylation (R2-COCl / R2-COOH) FreeAmine->Div1 Div2 Diversity B: Sulfonylation (R2-SO2Cl) FreeAmine->Div2 Div3 Diversity C: Urea Formation (R2-NCO) FreeAmine->Div3 Final Final Peptidomimetic Library Div1->Final Div2->Final Div3->Final

Caption: Divergent synthesis workflow transforming the core scaffold into a multidimensional library.

Detailed Experimental Protocols
Protocol A: N4-Protection (Critical Precursor Step)

Rationale: The raw building block exists as a zwitterion.[1] Attempting to activate the carboxylic acid without protecting the N4 secondary amine will result in rapid intermolecular polymerization.

Reagents:

  • (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) (1.2 eq)[2]
    
  • Sodium Hydroxide (NaOH) (2.0 eq) or Triethylamine (TEA)[2]

  • Solvent: Dioxane/Water (1:1 v/v)[2]

Procedure:

  • Dissolve the building block in Dioxane/Water (1:1).

  • Add NaOH (2.0 eq) to ensure the amine is deprotonated and the acid is soluble.

  • Cool to 0°C and add

    
     (1.2 eq) dropwise.
    
  • Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (disappearance of zwitterion mass).

  • Workup: Acidify carefully with 1M HCl to pH ~3 (precipitates the product or allows extraction). Extract with Ethyl Acetate (3x).[2]

  • Dry over

    
    , filter, and concentrate.
    
  • Result:N4-Boc-(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid .[1][2]

Protocol B: C-Terminus Amide Coupling (General Method)

Rationale: Attaching the "Right-Hand Side" (R1) diversity element.[1][2]

Reagents:

  • N4-Boc-Protected Scaffold (1.0 eq)[1][2]

  • Amine Partner (

    
    ) (1.1 eq)[2]
    
  • Coupling Agent: HATU (1.1 eq) or EDC/HOAt[2]

  • Base: DIPEA (3.0 eq)[2]

  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolve N4-Boc-Scaffold and HATU in anhydrous DMF under Nitrogen.

  • Add DIPEA and stir for 5 minutes to activate the acid (formation of O-At ester).

  • Add the Amine Partner (

    
    ).[2]
    
  • Stir at RT for 2–6 hours.

  • Validation: Check LC-MS for Product Mass

    
    .
    
  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 5% ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , and Brine. Flash chromatography if necessary.
    
Protocol C: N-Terminus Diversification (Library Generation)

Rationale: After removing the Boc group, the N4 amine becomes a nucleophile for the "Left-Hand Side" (R2) diversity element.

Step 1: Deprotection

  • Dissolve intermediate in DCM.[1]

  • Add TFA (20% v/v). Stir 1 hour.

  • Evaporate volatiles completely (co-evaporate with toluene to remove TFA traces).

Step 2: Functionalization (Parallel Format)

  • Option A (Amides): React with ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     using HATU/DIPEA (as in Protocol B).[2]
    
  • Option B (Sulfonamides): React with

    
     (1.2 eq) + TEA (2.5 eq) in DCM.[2]
    
  • Option C (Ureas): React with Isocyanate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (1.0 eq) in DCM.[2]
    
Troubleshooting & Stability Guide
IssueProbable CauseCorrective Action
Polymerization Unprotected N4 amine reacting with activated acid.[1][2]Crucial: Ensure N4 is Boc-protected before adding coupling agents (HATU/EDC).
Racemization Over-activation of the C-terminal acid; High pH.[1][2]Use HOAt or Oxyma as additives.[1] Keep base (DIPEA) equivalents < 3.[2][3]0. Avoid prolonged activation times.
Low Solubility Zwitterionic nature of the starting material.[1]Use Dioxane/Water for the protection step.[1] Use DMF/DMSO for peptide coupling.[1]
Regioselectivity Confusion between N1 and N4.Verify structure by NMR.[1] N1 is non-basic (amide-like shift); N4 is basic.[1][2] The acetic acid is permanently on N1.
References
  • Scaffold Design:Design and Synthesis of 2-Oxopiperazines as Peptidomimetics.

    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Describes the use of 2-oxopiperazine to mimic beta-turns in RGD peptides.
    • [2]

  • Synthetic Methodology:Solid-phase synthesis of 2-oxopiperazines.

    • Source: Tetrahedron Letters.[1]

    • Context: Protocols for cyclization and functionalization of piperazinone cores.[1][4]

    • [2]

  • Chemical Properties:PubChem Compound Summary for (4-Methylpiperazin-1-yl)

    • Source: PubChem.[1][5][6][7]

    • Context: Physicochemical data and safety profiles.[1][6]

    • [2]

  • Coupling Protocols:Amide Bond Form

    • Source: BenchChem Application Notes.[1]

    • Context: Standard HATU/EDC protocols for secondary amines and hindered acids.[1]

    • [2]

Sources

Method

Application Note: HPLC Purity Analysis of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the purity analysis of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid . This molecule presen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, validated protocol for the purity analysis of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid .

This molecule presents specific chromatographic challenges: it is a small, highly polar, zwitterionic heterocycle with weak UV absorption. Standard Reversed-Phase (RP) methods often fail due to poor retention (elution in the void volume) or peak tailing caused by secondary silanol interactions.

The following guide details a Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method, selected for its superior ability to retain and resolve the cationic amine moiety while maintaining sharp peak shape for the carboxylic acid tail.

Introduction & Mechanistic Rationale

The Analyte

(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid contains three critical functional groups affecting chromatography:

  • Piperazin-2-one Ring: A polar lactam core.

  • Secondary Amine (N4): Basic (pKa ~8–9), protonated at acidic pH.

  • Carboxylic Acid (N1-substituent): Acidic (pKa ~4), neutral at acidic pH.

The Challenge

At standard RP-HPLC conditions (pH 2–3), the amine is positively charged (


) and the carboxylic acid is neutral (

). The molecule is highly hydrophilic, leading to dewetting on C18 chains and elution near the void volume (

). Furthermore, the exposed silanols on silica columns can interact with the cationic amine, causing severe tailing.
The Solution: Ion-Pair Chromatography

To ensure retention and peak symmetry, this protocol utilizes Sodium Octanesulfonate (SOS) as an ion-pairing agent.

  • Mechanism: The sulfonate head (

    
    ) of the SOS pairs with the protonated amine (
    
    
    
    ) of the analyte. The octyl tail (
    
    
    ) of the SOS inserts into the C18 stationary phase. This effectively creates a "pseudo-stationary phase" that retains the polar analyte via hydrophobic interactions.
  • Detection: Due to the lack of conjugation, detection relies on the amide bond absorption at 210 nm .

Detailed Experimental Protocol

Equipment & Reagents
ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven
Detector PDA/UV Detector capable of monitoring 210 nm
Column C18 Base-Deactivated Column (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18), 250 mm × 4.6 mm, 5 µm
Reagents HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

), Phosphoric Acid (

), Sodium 1-Octanesulfonate (IPC Reagent)
Water Milli-Q / 18.2 MΩ·cm
Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A):

    • Dissolve 1.36 g of

      
       and 1.1 g of Sodium 1-Octanesulfonate  in 1000 mL of water.
      
    • Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid (10%). Note: pH control is critical to ensure the amine is protonated for ion-pairing.

    • Filter through a 0.45 µm nylon membrane filter and degas.[1]

  • Organic Solvent (Mobile Phase B):

    • 100% Acetonitrile (HPLC Grade).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C (Controlled)
Injection Volume 10 µL
Detection Wavelength 210 nm (Bandwidth 4 nm, Reference OFF)
Run Time 25 Minutes
Elution Mode Isocratic (Preferred for stability) or Gradient

Recommended Isocratic Program:

  • Mobile Phase A: 85%

  • Mobile Phase B: 15%

  • Rationale: Low organic content is required to prevent disrupting the ion-pair formation, but sufficient to elute hydrophobic impurities.

Sample Preparation Workflow

To ensure accuracy and prevent solvent effects (peak distortion), the sample solvent (diluent) must match the mobile phase.

Standard Preparation (0.5 mg/mL)
  • Weigh 25.0 mg of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in ~30 mL of Mobile Phase A .

  • Sonicate for 5 minutes.

  • Dilute to volume with Mobile Phase A.

Sample Preparation
  • Weigh accurately ~25 mg of the test sample.

  • Dissolve and dilute to 50 mL with Mobile Phase A.

  • Filter through a 0.45 µm PVDF or Nylon syringe filter (Discard first 1 mL).

Method Logic & Troubleshooting (Visualized)

The following diagram illustrates the critical decision pathways for optimizing this separation, ensuring the analyst understands the why behind the protocol.

MethodLogic Start Analyte: (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (Polar, Zwitterionic, Weak UV) Choice Select Retention Strategy Start->Choice RP_Standard Standard C18 (Low pH) Choice->RP_Standard Avoid RP_IP Ion-Pair C18 (Recommended) Choice->RP_IP Primary Choice HILIC HILIC Mode Choice->HILIC Alternative (MS compatible) Issue1 Problem: Elution in Void (t0) & Peak Tailing (Silanol interaction) RP_Standard->Issue1 Mechanism Add Sodium Octanesulfonate (SOS) + pH 3.0 Buffer RP_IP->Mechanism Result Result: Formation of Neutral Hydrophobic Complex Mechanism->Result Final Outcome: Good Retention (k' > 2) Sharp Peak Shape Result->Final

Caption: Decision matrix for selecting Ion-Pair Chromatography to overcome retention issues inherent to polar zwitterionic piperazinones.

System Suitability & Validation Criteria

Before analyzing samples, the system must meet these criteria to ensure data integrity (E-E-A-T compliance).

ParameterAcceptance CriteriaRationale
Retention Time (

)
6.0 – 10.0 minEnsures separation from void volume interferences.
Tailing Factor (

)

Critical for piperazine derivatives; indicates successful silanol suppression.
Theoretical Plates (

)

Ensures sufficient column efficiency.
Precision (RSD)

(n=6)
Confirms system stability.
Resolution (

)

Between the main peak and nearest impurity (e.g., hydrolysis product).
Known Impurity Profile
  • Impurity A (Hydrolysis): Ring opening of the lactam leads to the linear dipeptide derivative (N-(2-aminopropyl)-glycine derivative). This is more polar and will elute earlier than the main peak.

  • Impurity B (Decarboxylation): Loss of

    
     from the acetic acid tail. Less polar, elutes later .
    

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Ion-Pairing mechanisms).
  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Chapter on analyzing polar amines and zwitterions).
  • Waters Corporation. (2025). Analysis of Polar Compounds using Atlantis T3 Columns. Link (Alternative column technology for polar retention without ion-pairing).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • European Pharmacopoeia (Ph. Eur.).Chromatographic Separation Techniques (2.2.46). (General guidelines for system suitability).

Sources

Application

High-Resolution LC-MS/MS Characterization of (5-Methyl-2-oxo-piperazin-1-yl)-acetic Acid Scaffolds

Introduction & Scientific Context The (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid scaffold represents a critical structural motif in the development of peptidomimetics and N-substituted glycine oligomers (peptoids). This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid scaffold represents a critical structural motif in the development of peptidomimetics and N-substituted glycine oligomers (peptoids). This heterocyclic core—featuring a piperazinone ring with a carboxylic acid tail—mimics the spatial arrangement of dipeptides while offering enhanced metabolic stability against proteases. Derivatives of this scaffold are frequently investigated as:

  • Nootropic agents: Structural analogs to Piracetam and Levetiracetam.

  • Enzyme Inhibitors: Constrained linkers in protease inhibitors.

  • Peptoid Building Blocks: Monomers for solid-phase synthesis of foldamers.

Precise analytical characterization of these derivatives is challenging due to their amphoteric nature (basic tertiary amine + acidic carboxyl group) and low molecular weight, which places them in a noisy region of the mass spectrum.

This guide provides a comprehensive protocol for the structural elucidation and quantification of these derivatives using UHPLC-ESI-MS/MS, focusing on fragmentation mechanics and rigorous method validation.

Mechanistic Insight: Ionization & Fragmentation[1][2]

To develop a robust assay, one must understand the gas-phase behavior of the analyte.

2.1 Ionization Strategy
  • Mode: Electrospray Ionization (ESI) – Positive Mode.

  • Rationale: While the carboxylic acid moiety suggests Negative mode ([M-H]⁻) capability, the piperazine ring nitrogen (N4) and the amide nitrogen (N1) provide superior protonation sites. Positive mode ([M+H]⁺) typically yields 10–50x higher sensitivity for piperazinones compared to negative mode.

  • Adducts: Expect [M+H]⁺ as the base peak. In high-salt buffers, [M+Na]⁺ may appear but should be suppressed using Formic Acid to maximize the fragmentation-competent protonated species.

2.2 Fragmentation Pathways (MS/MS)

Understanding the collision-induced dissociation (CID) is vital for selecting Multiple Reaction Monitoring (MRM) transitions.

  • Primary Loss (Dehydration): The carboxylic acid tail typically undergoes neutral loss of water (18 Da) or ketene (42 Da) depending on the collision energy (CE).

    • [M+H]

      
      [M+H - H₂O] (Acylium ion formation).
      
  • Lactam Ring Cleavage: The 2-oxopiperazine ring is stable but will cleave under higher CE.

    • Loss of CO (28 Da): Characteristic of cyclic amides/lactams.

  • Retro-Mannich / Ring Opening:

    • The piperazine ring often undergoes C-C or C-N bond scission, generating characteristic immonium ions (e.g., m/z 70 or 56 for methylated fragments).

Visualized Workflows
Figure 1: Analytical Method Development Logic

Caption: Decision matrix for optimizing chromatography and mass spectrometry parameters for polar piperazinone derivatives.

MethodDevelopment Start Analyte: (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid Polarity Assess Polarity (LogP < 0) Start->Polarity HILIC HILIC (Amide/Silica) For max retention of polar acid Polarity->HILIC High Polarity RP_C18 Reverse Phase C18 Requires Ion Pairing or 100% Aqueous start Polarity->RP_C18 Moderate Polarity ESI_Pos ESI Positive Mode Target [M+H]+ HILIC->ESI_Pos RP_C18->ESI_Pos Frag_Low Low CE (10-20 eV) Loss of H2O/CO ESI_Pos->Frag_Low Screening Frag_High High CE (30-50 eV) Ring Opening (Immonium Ions) ESI_Pos->Frag_High Confirmation FinalMethod Validated LC-MS/MS Protocol Frag_Low->FinalMethod Quantification (MRM) Frag_High->FinalMethod

Detailed Experimental Protocols
Protocol A: Sample Preparation (Protein Precipitation)

Objective: Extract analyte from plasma/serum while minimizing matrix effects.

  • Stock Preparation: Dissolve 1 mg of reference standard in 50:50 Methanol:Water (1 mg/mL). Store at -20°C.

  • Matrix Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Internal Standard (IS) Addition: Add 10 µL of deuterated analog (e.g., d3-Methyl-piperazinone) at 500 ng/mL. Vortex for 10 sec.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Note: The acid helps break protein binding and keeps the analyte protonated.

  • Agitation: Vortex vigorously for 1 min; shake for 10 min at 1000 rpm.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Formate .

    • Crucial Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effects" (peak broadening) during injection onto the LC column.

Protocol B: UHPLC-MS/MS Parameters

Objective: Chromatographic separation of the polar acid from matrix interferences.

Table 1: Chromatographic Conditions

ParameterSettingRationale
Column Waters XSelect HSS T3 (2.1 x 100mm, 1.8 µm)T3 bonding withstands 100% aqueous mobile phase, essential for retaining polar acids.
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures the carboxylic acid is protonated (neutral) to increase retention on C18.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces backpressure and improves peak shape.
Injection Vol 2–5 µLLow volume prevents peak distortion.

Gradient Profile:

  • 0.0 min: 2% B (Hold for 1.0 min to trap polar analyte)

  • 1.0 – 5.0 min: Linear ramp to 90% B

  • 5.0 – 6.0 min: Hold at 90% B (Wash)

  • 6.1 min: Return to 2% B

  • 8.0 min: End Run (Re-equilibration)

Table 2: Mass Spectrometry Source Settings (Generic Triple Quad)

ParameterSetting
Ion Source ESI Positive (ESI+)
Capillary Voltage 3.0 – 3.5 kV
Desolvation Temp 500°C
Desolvation Gas 1000 L/Hr (N2)
Cone Voltage 30 V (Compound specific optimization required)
Validation & Quality Assurance (Self-Validating Systems)

To ensure the data is trustworthy (E-E-A-T), the method must be validated against FDA Bioanalytical Method Validation (BMV) Guidelines (2018) .

5.1 Linearity & Range
  • Requirement: Calibration curve must consist of a blank, a zero sample (matrix + IS), and at least 6 non-zero standards.

  • Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).

  • Target Range: 1 ng/mL (LLOQ) to 1000 ng/mL.

5.2 Matrix Effect Assessment (The "Post-Column Infusion" Test)
  • Procedure: Infuse the analyte (100 ng/mL) continuously via a T-tee into the MS while injecting a blank extracted plasma sample via the LC.

  • Observation: Monitor the baseline. A dip in the signal at the analyte's retention time indicates ion suppression (phospholipids).

  • Correction: If suppression >20%, switch to HILIC chromatography or use Stable Isotope Labeled (SIL) internal standards.

5.3 Carryover Check
  • Protocol: Inject a Double Blank (solvent only) immediately after the highest standard (ULOQ).

  • Limit: The peak area in the blank must be <20% of the LLOQ area.

Fragmentation Pathway Visualization
Figure 2: Proposed Fragmentation Mechanism (ESI+)

Caption: Step-wise dissociation of the protonated parent ion leading to quantitation ions.

Fragmentation Parent [M+H]+ Parent Ion Step1 Loss of H2O (Carboxyl) Parent->Step1 -18 Da Step2 Loss of CO (Lactam Ring) Parent->Step2 -28 Da Fragment1 Product Ion A (Dehydrated) Step1->Fragment1 Stable Acylium Fragment2 Product Ion B (Ring Open) Step2->Fragment2 Immonium Immonium Ion (m/z 56/70) Fragment2->Immonium High Energy Cleavage

References
  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Harrison, A. G., et al. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • ResearchGate. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Antimicrobial Agents Derived from Piperazine Precursors

[1][2][3] Executive Summary The piperazine pharmacophore remains a cornerstone in medicinal chemistry, serving as the core scaffold for blockbuster antibiotics like ciprofloxacin and antifungals like itraconazole. Its ri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The piperazine pharmacophore remains a cornerstone in medicinal chemistry, serving as the core scaffold for blockbuster antibiotics like ciprofloxacin and antifungals like itraconazole. Its rigid six-membered ring provides optimal spatial orientation for binding to DNA gyrase and fungal sterol biosynthesis enzymes, while its secondary amines offer versatile handles for solubility modulation.

This guide moves beyond basic synthesis, focusing on next-generation hybrid scaffolds designed to combat Multi-Drug Resistant (MDR) pathogens. We detail two divergent synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  For generating fluoroquinolone analogs.
    
  • CuAAC "Click" Chemistry: For creating piperazine-triazole hybrids.

Strategic Design & SAR Rationale

Before initiating synthesis, researchers must understand the Structure-Activity Relationship (SAR) driving these protocols.

  • N1-Substitution (Bioavailability): Modifications here (e.g., ethyl, cyclopropyl) primarily affect pharmacokinetics and cell permeability.

  • N4-Substitution (Target Affinity): This is the "warhead" attachment point. Bulky hydrophobic groups here often enhance potency against Gram-positive bacteria but may lower solubility.

  • The Hybrid Approach: Linking piperazine to 1,2,3-triazoles creates a dual-action mechanism—inhibiting DNA replication while simultaneously disrupting cell membrane integrity.

Workflow Visualization: Synthetic Divergence

The following diagram illustrates the decision matrix for synthesizing piperazine derivatives.

PiperazineWorkflow Start Piperazine Scaffold (Boc-Protected or Free) Path1 Pathway A: SNAr (Fluoroquinolone Core) Start->Path1 Target: DNA Gyrase Path2 Pathway B: Click Chemistry (Triazole Hybrids) Start->Path2 Target: Dual Mechanism Step1A Reagent: 7-Chloro-Fluoroquinolone Base: DIPEA/K2CO3 Solvent: DMSO/DMF Path1->Step1A Step1B Step 1: N-Propargylation (Propargyl Bromide) Path2->Step1B Valid Validation Point: HPLC Purity > 95% NMR Confirmation Step1A->Valid Step2B Step 2: CuAAC Reaction (Azide + CuSO4 + Ascorbate) Step1B->Step2B Step2B->Valid Bio Biological Assay: MIC/MBC (CLSI Standards) Valid->Bio

Caption: Divergent synthetic pathways for piperazine-based antimicrobials. Pathway A targets classic gyrase inhibition; Pathway B creates hybrid structures.

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of Ciprofloxacin-like analogs by displacing the C7-halogen on a quinolone core.

Reagents:

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Quinolone Core).[1]

  • Piperazine derivative (1.2 equivalents).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .
    
  • Solvent: Anhydrous DMSO or DMF.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a condenser, dissolve 1.0 mmol of the Quinolone Core in 5 mL of anhydrous DMSO.

    • Expert Note: DMSO is preferred over DMF for higher boiling points, but removal requires lyophilization or extensive washing.

  • Addition: Add 1.2 mmol of the piperazine derivative followed by 2.0 mmol of DBU.

  • Reaction: Heat the mixture to 120–130°C under nitrogen atmosphere.

    • Monitoring: Check TLC every 30 minutes (Mobile phase: CHCl3:MeOH:NH3 40:10:1). The reaction typically completes in 2–4 hours.

  • Work-up (Self-Validating Step):

    • Cool to room temperature.[1][2]

    • Pour into 20 mL ice-cold water. Adjust pH to 7.0 using 1M HCl.

    • Validation: A precipitate must form. If no solid appears, the product is likely a zwitterion trapped in water; perform extraction with chloroform/isopropanol (3:1).

  • Purification: Recrystallize from ethanol or purify via flash chromatography.

Protocol B: CuAAC "Click" Chemistry for Hybrids

Objective: Linking a piperazine moiety to an aryl-azide via a 1,2,3-triazole linker.

Reagents:

  • N-Propargyl piperazine (Alkyne component).

  • Aryl Azide (Azide component).

  • Catalyst System:

    
     (10 mol%) + Sodium Ascorbate (20 mol%).
    
  • Solvent: t-Butanol/Water (1:1).

Step-by-Step Methodology:

  • Click Reaction: Suspend the alkyne (1.0 mmol) and azide (1.0 mmol) in 4 mL of t-BuOH/H2O.

  • Catalyst Activation: Add freshly prepared sodium ascorbate solution, followed immediately by the copper sulfate solution.

    • Observation: The mixture often turns bright yellow/orange (Cu(I) species).

  • Incubation: Stir vigorously at room temperature for 6–12 hours.

  • Copper Scavenging (Critical for Bio-Assays):

    • Why? Residual copper is cytotoxic and bacteriostatic, leading to false positives in MIC tests.

    • Action: After reaction, add saturated

      
       or EDTA solution and stir for 30 mins to chelate copper (solution turns blue). Extract with Ethyl Acetate.[3]
      
  • Validation:

    • IR Spectroscopy: Look for the disappearance of the Azide peak (~2100

      
      ) and appearance of Triazole C=C/N=N stretches (~1600 
      
      
      
      ).

Biological Evaluation: MIC Determination

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.

Protocol:

  • Stock Solution: Dissolve synthesized compounds in DMSO (ensure final well concentration of DMSO is <1%).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton Broth.

  • Incubation: Add bacterial inoculum and incubate at 37°C for 18–24 hours.

  • Readout (Resazurin Assay): Add 10 µL of 0.01% Resazurin dye.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Value: The lowest concentration remaining blue.

Data Presentation & Troubleshooting

Comparative Reaction Conditions
ParameterProtocol A (

)
Protocol B (Click)
Limiting Factor Steric hindrance at C7 positionCopper catalyst oxidation
Preferred Solvent DMSO (High T stability)t-BuOH/Water (Green chem)
Temp Range 100°C – 140°C25°C – 40°C
Typical Yield 60–85%85–95%
Common Pitfall Decarboxylation if T > 160°CIncomplete Cu removal (False MIC)
Mechanism of Action: Dual Pathway

The following diagram details how hybrid piperazine derivatives attack bacteria on two fronts.

Mechanism cluster_0 Pathway 1: Intracellular cluster_1 Pathway 2: Membrane Drug Piperazine-Hybrid Molecule Gyrase DNA Gyrase / Topo IV (Inhibition) Drug->Gyrase Fluoroquinolone Moiety Membrane Cell Membrane (Depolarization) Drug->Membrane Cationic/Amphiphilic Tail Replication DNA Replication Arrest Gyrase->Replication Death Bacterial Cell Death Replication->Death Leakage Cytoplasmic Leakage Membrane->Leakage Leakage->Death

Caption: Dual mechanism of action for piperazine-based hybrids targeting DNA replication and membrane integrity.

References

  • Review of Piperazine Antimicrobials

    • Piperazine based antimicrobial polymers: a review. (2021).[4][5][6] NIH National Library of Medicine.

  • Ciprofloxacin Synthesis (

    
     Protocol): 
    
    • A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow. (MIT).
  • Click Chemistry Protocol (CuAAC)

    • Protocol for Azide-Alkyne Click Chemistry.
  • Piperazine-Triazole Hybrids

    • Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles.[3][7][8][9][10] (2022).[11][2][9] Taylor & Francis.

  • MIC Determination Standards

    • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

Sources

Application

Mastering Selectivity: A Protocol for the N-Alkylation of the Piperazine Ring

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique symmetrical diamine structure allows fo...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique symmetrical diamine structure allows for the introduction of diverse functionalities at the N1 and N4 positions, profoundly influencing the pharmacological and pharmacokinetic profiles of molecules. However, the similar reactivity of the two nitrogen atoms presents a significant synthetic challenge: achieving selective N-alkylation. This guide provides an in-depth exploration of the strategies and detailed protocols for the controlled mono- and di-N-alkylation of the piperazine ring, designed for researchers, scientists, and drug development professionals.

The Chemical Rationale for Selective Alkylation

The nucleophilicity of the two secondary amine groups in piperazine is nearly identical, making non-selective alkylation a common outcome. Strategies to achieve selectivity hinge on modulating the reactivity of one nitrogen atom relative to the other. This can be accomplished through several key approaches:

  • Protecting Group Strategy: By temporarily "blocking" one nitrogen with a removable protecting group, the other nitrogen becomes the sole site for alkylation. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its ability to deactivate one nitrogen atom, facilitating selective mono-N-alkylation on the unprotected secondary amine.[3][4]

  • Stoichiometric Control: Carefully controlling the molar ratio of the alkylating agent to piperazine can favor mono-alkylation. Using an excess of piperazine increases the statistical probability that the alkylating agent will react with an un-alkylated piperazine molecule.[4][5]

  • Reductive Amination: This powerful method involves the reaction of piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the corresponding N-alkylated piperazine. This technique is particularly advantageous as it avoids the formation of quaternary ammonium salts, a common side product in direct alkylation with alkyl halides.[5][6]

Visualizing the Pathways to Selective N-Alkylation

The choice of synthetic route depends on the desired substitution pattern: mono-alkylation, symmetrical di-alkylation, or unsymmetrical di-alkylation.

G cluster_0 Starting Material cluster_1 Mono-Alkylation Strategies cluster_2 Di-Alkylation Strategies cluster_3 Products Piperazine Piperazine Protecting_Group Protecting Group Strategy (e.g., Boc Protection) Piperazine->Protecting_Group Stoichiometry Stoichiometric Control (Excess Piperazine) Piperazine->Stoichiometry Reductive_Amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) Piperazine->Reductive_Amination Symmetrical Symmetrical Di-alkylation (Excess Alkylating Agent) Piperazine->Symmetrical Mono_Product Mono-N-alkylated Piperazine Protecting_Group->Mono_Product Alkylation & Deprotection Stoichiometry->Mono_Product Reductive_Amination->Mono_Product Di_Symmetrical_Product Symmetrically Di-N,N'- alkylated Piperazine Symmetrical->Di_Symmetrical_Product Unsymmetrical Unsymmetrical Di-alkylation (Sequential Alkylation of Mono-protected Piperazine) Di_Unsymmetrical_Product Unsymmetrically Di-N,N'- alkylated Piperazine Unsymmetrical->Di_Unsymmetrical_Product Mono_Product->Unsymmetrical Further Alkylation

Caption: Decision workflow for selective N-alkylation of piperazine.

Protocol 1: Selective Mono-N-Alkylation via a Protecting Group Strategy

This protocol is the most reliable method for achieving clean mono-alkylation and is highly recommended for the synthesis of precursors for unsymmetrically disubstituted piperazines.[4][5] The Boc group is used here as an exemplary protecting group.

Step 1a: Mono-Boc Protection of Piperazine

G Piperazine Piperazine Boc2O + Boc₂O Product Mono-Boc-Piperazine Piperazine->Product Stir at RT, 22h Solvent DCM (Dichloromethane)

Caption: Reaction scheme for mono-Boc protection of piperazine.

Materials:

  • Piperazine (2.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in DCM in a round-bottom flask.

  • Slowly add a solution of Boc₂O in DCM to the stirred piperazine solution over 3 hours at room temperature.

  • Continue stirring the reaction mixture for 22 hours.[5]

  • Remove the solvent under reduced pressure.

  • Add water to the residue. The insoluble product (a mixture of mono-Boc, di-Boc, and unreacted piperazine) can be purified by column chromatography to isolate the mono-Boc-piperazine.[5]

Step 1b: N-Alkylation of Mono-Boc-Piperazine

Materials:

  • N-Boc-piperazine (1.0 equiv.)

  • Alkyl halide (e.g., alkyl iodide or bromide) (1.0-1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Acetonitrile or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of N-Boc-piperazine in anhydrous acetonitrile or DMF, add K₂CO₃.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.[7]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 1c: Boc Deprotection

Materials:

  • N-alkyl-N'-Boc-piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkyl-N'-Boc-piperazine in DCM.

  • Add an excess of TFA or a solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).[4]

  • Remove the solvent and excess acid under reduced pressure to obtain the mono-N-alkylated piperazine salt. The free base can be obtained by neutralization with a suitable base.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

Reductive amination is a versatile and clean method for introducing a wide variety of alkyl groups.[6][8]

G Piperazine Piperazine Aldehyde + Aldehyde/Ketone Product Mono-N-alkylated Piperazine Piperazine->Product Stir at RT ReducingAgent NaBH(OAc)₃ or NaBH₃CN Solvent DCE or THF

Caption: General scheme for reductive amination of piperazine.

Materials:

  • Piperazine (1.0 equiv., can be used in excess)

  • Aldehyde or ketone (1.0-1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve piperazine and the aldehyde or ketone in anhydrous DCE or THF.

  • If the amine salt is used, neutralize with a base like triethylamine first.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise at room temperature.[5]

  • Stir the reaction mixture until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Symmetrical Di-N,N'-Alkylation

For the synthesis of symmetrically substituted piperazines, a straightforward approach using an excess of the alkylating agent is effective.[4]

Materials:

  • Piperazine (1.0 equiv.)

  • Alkyl halide (at least 2.2 equiv.)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.5 equiv.)

  • Dimethylformamide (DMF) or Acetonitrile, anhydrous

Procedure:

  • Dissolve piperazine in anhydrous DMF or acetonitrile.

  • Add the base (K₂CO₃ or NaH).

  • Add the alkyl halide to the mixture.

  • Heat the reaction to an appropriate temperature (e.g., 80 °C) and stir until the reaction is complete.[4]

  • Work-up the reaction as described in Protocol 1b, step 4.

  • Purify the product by column chromatography or recrystallization.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

The introduction of an aryl group onto the piperazine nitrogen is a common transformation in drug synthesis, often achieved via palladium-catalyzed Buchwald-Hartwig amination.[9][10] This protocol describes the mono-N-arylation of N-Boc-piperazine.

Materials:

  • N-Boc-piperazine (1.2-1.5 equiv.)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (1-5 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃) (1.4-2.0 equiv.)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, N-Boc-piperazine, and the base.[9]

  • In a separate vial, prepare the catalyst system by dissolving the palladium source and the ligand in a small amount of the anhydrous reaction solvent.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[9]

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[9]

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the N-aryl-N'-Boc-piperazine by column chromatography. The Boc group can then be removed as described in Protocol 1c.

Data Summary and Comparison

StrategySelectivityAdvantagesDisadvantagesKey Parameters
Protecting Group Excellent for mono-alkylationHigh yields, clean reactions, allows for unsymmetrical di-substitution.[4]Requires additional protection and deprotection steps.Choice of protecting group, reaction conditions for each step.
Stoichiometric Control Moderate for mono-alkylationAtom economical, fewer steps.[4]Often results in a mixture of products, requiring careful purification.Molar ratio of reactants, slow addition of alkylating agent.
Reductive Amination Good to excellent for mono-alkylationAvoids over-alkylation and quaternary salt formation, broad substrate scope.[5][6]Requires a suitable carbonyl compound and reducing agent.Choice of reducing agent, pH control.
Buchwald-Hartwig Amination Excellent for mono-arylationHigh functional group tolerance, applicable to a wide range of aryl halides.[9][11]Requires an inert atmosphere, catalyst and ligand optimization may be needed.Catalyst, ligand, base, solvent, and temperature.

Conclusion

The selective N-alkylation of piperazine is a critical transformation in the synthesis of a vast array of pharmaceutically important compounds. The choice of the synthetic strategy—be it the robust protecting group approach, the atom-economical stoichiometric control, the versatile reductive amination, or the powerful Buchwald-Hartwig amination for N-arylation—must be tailored to the specific target molecule and the desired substitution pattern. By understanding the underlying chemical principles and carefully controlling the reaction parameters as outlined in these protocols, researchers can effectively navigate the challenges of piperazine functionalization and accelerate their drug discovery and development efforts.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Retrieved from [Link]

  • Tajbakhsh, M., et al. (2006). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters, 47(20), 3479-3482. Retrieved from [Link]

  • Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Sharma, V., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(1). Retrieved from [Link]

  • Method for preparing piperazines. (1997). Google Patents.
  • Bigot, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. Retrieved from [Link]

  • Wang, Z., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 58(15), 6137–6149. Retrieved from [Link]

  • Process for the N-monoalkylation of piperazine. (1961). Google Patents.
  • Sharma, V., et al. (2023). A general and convenient synthesis of N-aryl piperazines. Medicinal Chemistry Research. Retrieved from [Link]

  • Corbet, J. P., & Mignani, G. (2006). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 47(50), 8829-8832. Retrieved from [Link]

  • Comparative synthetic platforms for mono‐N‐alkylation of piperazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Bigot, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Organics, 2(4), 349-363. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Trost, B. M., & Xu, J. (2005). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 127(8), 2846–2847. Retrieved from [Link]

  • O'Brien, P., et al. (2015). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • Campos, K. R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 733–746. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(16), 3121–3124. Retrieved from [Link]

  • Bigot, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. Retrieved from [Link]

  • O'Brien, P., et al. (2010). Enantioselective Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(32), 11245–11251. Retrieved from [Link]

  • Procter, D. J., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11649–11660. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (5-Methyl-2-oxo-piperazin-1-yl)-acetic Acid

Executive Technical Summary (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (CAS 19010-66-3) is a critical intermediate, primarily utilized in the synthesis of cephalosporin antibiotics (e.g., Cefatrizine ) and specific noot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (CAS 19010-66-3) is a critical intermediate, primarily utilized in the synthesis of cephalosporin antibiotics (e.g., Cefatrizine ) and specific nootropic agents.

Chemical Context: Unlike standard piperazine derivatives, this molecule is an amido-amino acid .

  • N1 Position: Acylated (amide-like) via the acetic acid tail, rendering it non-basic.

  • N4 Position: Secondary amine, retaining basicity (pKa ~8.0–9.0).

  • Carboxylic Tail: Acidic (pKa ~2.5–3.5).

Implication: The molecule behaves as a zwitterion .[1] Its solubility is highly pH-dependent, reaching a minimum at its isoelectric point (pI). Consequently, standard organic extractions (DCM, EtOAc) often fail because the molecule remains in the aqueous phase across a broad pH range. The protocols below focus on exploiting this zwitterionic nature for purification.

Purification Workflows

Decision Matrix: Selecting the Right Protocol

The following decision tree helps you select the optimal purification method based on your crude mixture's composition.

PurificationLogic Start Crude Reaction Mixture (Aq. Phase) CheckSalt Is Inorganic Salt Content > 5%? Start->CheckSalt CheckColor Is Solution Highly Colored? CheckSalt->CheckColor No (Low Salt) MethodB PROTOCOL B: Ion Exchange Chromatography (High Purity, Desalting) CheckSalt->MethodB Yes (High Salt) MethodA PROTOCOL A: Isoelectric Crystallization (High Yield, Med Purity) CheckColor->MethodA No CarbonTreat Activated Carbon Treatment (pH 2.0) CheckColor->CarbonTreat Yes MethodB->MethodA Post-Elution Concentration CarbonTreat->MethodA caption Figure 1: Purification Strategy Decision Matrix for (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid.

Protocol A: Isoelectric Crystallization (The "Gold Standard")

This method relies on adjusting the pH to the molecule's pI, where net charge is zero and water solubility is lowest.

Prerequisites:

  • Crude solution concentration: ~15–20% w/v.

  • Temperature control: 0°C to 5°C capability.

Step-by-Step Procedure:

  • Acidification: If the crude is basic (from hydrolysis), cool to 10°C and adjust pH to 1.5–2.0 using 6N HCl. This ensures the molecule is fully protonated (Cationic form: R-COOH, R-NH2+).

  • Filtration: Filter off any insolubles (e.g., polymeric byproducts) while acidic.

  • Neutralization (The Critical Step):

    • Slowly add 20% NaOH or Ammonia solution.

    • Target pH: 4.8 – 5.2 (Estimated pI range).

    • Note: Do not overshoot. If pH > 6, the amine deprotonates, and the carboxylate salt forms, redissolving the product.

  • Crystallization: Stir at 0–5°C for 4–6 hours. The zwitterion will precipitate as a white/off-white solid.

  • Wash: Filter and wash with cold Isopropanol (IPA) or Acetone. (The zwitterion is insoluble in these, but impurities often are not).

Troubleshooting Protocol A
SymptomProbable CauseCorrective Action
No Precipitate Forms Solution too dilute.Concentrate aqueous phase to 20% solids before pH adjustment.
"Oiling Out" Impurities acting as cosolvents.Add seed crystals at pH 4.0. Add Ethanol (slowly) to reduce dielectric constant.
High Ash Content Co-precipitation of NaCl/KCl.Wash cake with cold 80% Ethanol/Water. If persistent, switch to Protocol B.
Protocol B: Ion Exchange (Desalting & High Purity)

Use this when the crude contains high inorganic salts (e.g., from chloroacetic acid displacement reactions) which inhibit crystallization.

Recommended Resin: Strongly Acidic Cation Exchange (e.g., Dowex 50W, Amberlite IR-120) in H+ form.

Mechanism: The basic N4 nitrogen binds to the resin in acidic conditions, allowing salts (NaCl) and non-basic impurities to pass through.

IonExchange Load 1. LOAD pH < 2.0 (Product Binds) Wash 2. WASH Water (Remove Salts) Load->Wash Waste: Salts Elute 3. ELUTE 5% NH4OH (Release Product) Wash->Elute Waste: Neutrals Isolate 4. ISOLATE Concentrate & Crystallize Elute->Isolate Product Stream caption Figure 2: Cation Exchange Chromatography Workflow.

Step-by-Step Procedure:

  • Loading: Acidify crude mixture to pH 1–2. Pass through the column.[2][3][4][5][6] The product binds as a cation.

  • Washing: Flush with deionized water until the effluent conductivity is near zero (removes inorganic salts).

  • Elution: Elute with 1M to 2M Ammonia (NH4OH) . The ammonia deprotonates the resin and the product, releasing the product as the ammonium salt or zwitterion.

  • Isolation: Concentrate the ammoniacal fractions under vacuum. The excess ammonia evaporates, leaving the free acid zwitterion to crystallize.

Physical Property Reference Data

Solubility Profile (Qualitative) Use this table to design extraction or wash steps.

SolventSolubility BehaviorUsage in Purification
Water (pH 1 or 10) Very HighReaction medium / Loading phase.
Water (pH 5) Low Crystallization medium.
Methanol/Ethanol Moderate to LowRecrystallization cosolvent.
Acetone/IPA InsolubleWash solvent (removes organic impurities).
Dichloromethane InsolubleUse to wash aqueous phase (removes non-polar byproducts).

Impurity Limits (Typical for Pharma Intermediates)

ParameterTarget SpecificationDetection Method
Assay (HPLC) > 98.0%C18 Column, Phosphate Buffer pH 3.0
Loss on Drying < 0.5%Gravimetric
Sulfated Ash < 0.1%Muffle Furnace (indicates salt removal)
5-Methyl-piperazin-2-one < 0.5%HPLC (Starting material)

Frequently Asked Questions (FAQs)

Q: Can I use solvent extraction (e.g., EtOAc) to isolate the product? A: Generally, no . Due to the highly polar, zwitterionic nature of the molecule, it partitions poorly into organic solvents like Ethyl Acetate or DCM. However, you can wash the acidic aqueous phase (pH 2) with DCM to remove non-polar impurities before crystallization.

Q: The product is colored (yellow/brown). How do I remove this? A: Color usually comes from oxidative degradation of the piperazine ring.

  • Solution: Treat the acidic solution (pH 1–2) with Activated Carbon (5% w/w) at 50°C for 30 minutes. Filter while hot, then proceed to neutralization/crystallization. Carbon works best at low pH for this molecule.

Q: My yield is lower than expected (e.g., < 50%). Where did it go? A: Check the mother liquor (filtrate).

  • pH Error: If the pH drifted above 6.0 or below 4.0 during filtration, the product redissolved.

  • Salt Effect: High concentrations of inorganic salts (NaCl) increase the solubility of the zwitterion ("salting in" effect for amino acids). Use Protocol B (Ion Exchange) to recover product from the mother liquor.

References

  • US Patent 4,031,094 . 7-acylamido-3-(1-substituted-tetrazol-5-ylthiomethyl)-cephem-4-carboxylic acid antibiotics. (Describes the synthesis and isolation of cephalosporins using this side chain). Link

  • US Patent 2,919,275 . Purification of piperazine.[7][8][9][10] (Foundational techniques for separating piperazine salts, applicable to derivatives). Link

  • Khalili, F. et al. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data. (Provides thermodynamic basis for pKa estimations of the piperazine ring). Link

  • US Patent 3,481,933 . Recovery and purification of piperazine.[7][8][9][10] (Discusses solubility behavior of piperazine hydrates and salts). Link

Sources

Optimization

Stability issues and degradation pathways of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid

Welcome to the dedicated technical support center for (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges and degradation pathways you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental observations and to offer practical, field-proven solutions.

Introduction to the Molecule and its Stability Profile

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid is a substituted piperazinone derivative. Its structure, featuring a lactam ring, a tertiary amine, and a carboxylic acid moiety, presents a unique set of stability considerations. The presence of these functional groups makes the molecule susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation. Understanding these potential liabilities is crucial for accurate experimental design, the development of stable formulations, and the establishment of reliable analytical methods.

This guide is structured to address specific issues in a question-and-answer format, providing both the "what" and the "why" to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Hydrolytic Instability

Q1: I've observed a decrease in the concentration of my stock solution of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid in an aqueous buffer over time. What is the likely cause?

A1: The most probable cause is the hydrolysis of the amide bond within the 2-piperazinone ring. Lactam rings, especially six-membered rings, are susceptible to cleavage by water, a process that can be catalyzed by both acidic and basic conditions.[1][2] The presence of hydroxide or hydronium ions in your buffer can accelerate this degradation.[1]

Causality Explained: The lone pair of electrons on the nitrogen atom in the lactam ring is delocalized into the carbonyl group, making the carbonyl carbon electrophilic and a target for nucleophilic attack by water or hydroxide ions. In acidic conditions, protonation of the carbonyl oxygen further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.

Troubleshooting Steps:

  • pH Optimization: Conduct a pH-stability profile to identify the pH at which the compound is most stable. For many amine-containing compounds, a slightly acidic pH (around 4-6) can minimize degradation.[3]

  • Buffer Selection: Use a buffer system that maintains the optimal pH. Be aware that some buffer components can participate in the degradation reaction.

  • Storage Conditions: Store aqueous solutions at low temperatures (2-8°C or frozen at -20°C to -80°C) to slow down the rate of hydrolysis.[4] For long-term storage, consider preparing single-use aliquots to avoid repeated freeze-thaw cycles.[3]

  • Aprotic Solvents: If your experimental design allows, consider preparing stock solutions in aprotic solvents like DMSO or DMF and diluting into your aqueous buffer immediately before use.

Proposed Hydrolytic Degradation Pathway:

The primary hydrolytic degradation product is expected to be the ring-opened amino acid.

G parent (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid product Ring-Opened Amino Acid (Degradation Product) parent->product H₂O (Acid or Base Catalyzed) Lactam Hydrolysis G parent (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid n_oxide N-Oxide Derivative parent->n_oxide [O] (e.g., H₂O₂, air) hydroxylated Hydroxylated Derivative (at Cα to N) parent->hydroxylated [O] (e.g., H₂O₂, air) G start Poor Peak Resolution ph Adjust Mobile Phase pH start->ph column Try Different Column Chemistry (e.g., Phenyl, Cyano) ph->column If no improvement end Achieve Baseline Separation ph->end Successful organic Change Organic Modifier (ACN vs. MeOH) column->organic If no improvement column->end Successful gradient Optimize Gradient Slope organic->gradient If no improvement organic->end Successful temp Adjust Column Temperature gradient->temp If no improvement gradient->end Successful temp->end Successful

Caption: HPLC method development troubleshooting workflow.

Q5: I see an unexpected peak in my chromatogram from a stressed sample. How can I identify it?

A5: Identifying unknown degradation products is a critical part of stability studies. A multi-step approach is typically required:

  • LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown peak. 2[3]. Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) will provide structural information. By comparing the fragmentation pattern to that of the parent compound, you can often deduce the site of modification. 3[3]. Forced Degradation Profiles: Analyzing which stress condition (e.g., acid, base, oxidation) generates the unknown peak provides clues about its nature. For example, a peak that appears only under oxidative stress is likely an N-oxide or a hydroxylated product. 4[3]. Reference Standard Synthesis: If possible, synthesizing the suspected degradation product and confirming its retention time and mass spectrum against the unknown peak is the definitive method for identification.

Quantitative Data from Related Compounds

To provide context for the potential extent of degradation, the following table summarizes data from forced degradation studies of various piperazine-containing compounds. Note that the specific degradation rates for (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid will be unique to its structure.

Stress ConditionCompound ClassDegradation ObservedReference
0.1 M HCl, 60°CPiperazine Derivative5-20%
0.1 M NaOH, 60°CPiperazine Derivative10-25%
3% H₂O₂, RTPiperazine Derivative15-40%
80°C, Solid StatePiperazine Derivative< 5%
Photolytic (ICH Q1B)β-Lactam AntibioticSignificant

Note: Degradation percentages are indicative and intended to show relative lability under different stress conditions. Actual degradation will depend on the specific molecule, concentration, and duration of exposure.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid and to assess its intrinsic stability.

[5][6][7]Materials:

  • (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid

  • 0.1 M and 1 M Hydrochloric acid

  • 0.1 M and 1 M Sodium hydroxide

  • 3% and 30% Hydrogen peroxide

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, increase the temperature (e.g., 60°C) or the acid concentration.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Follow a similar strategy as for acid hydrolysis, adjusting conditions to achieve 5-20% degradation.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation (Solid): Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent drug from all potential degradation products generated during forced degradation studies.

Example Starting Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detector (scan 200-400 nm) and/or MS detector

Procedure:

  • Initial Injection: Inject an unstressed sample to determine the retention time and peak purity of the parent compound.

  • Inject Stressed Samples: Inject the samples generated from the forced degradation study.

  • Optimize Separation: Adjust the chromatographic parameters (pH, organic modifier, gradient, etc.) as described in the troubleshooting section (Q4) until baseline resolution is achieved between the parent peak and all degradant peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines.

References

  • Kinetic and mechanistic aspects of sensitized photodegradation of β-lactam antibiotics: Microbiological implic
  • The proposed photocatalytic degradation pathways of β-lactams (antibiotics).
  • Distinct effects of copper on the degradation of β-lactam antibiotics in fulvic acid solutions during light and dark cycle. PMC, 26 June 2020.
  • Photocatalytic degradation of some b-lactam antibiotics in aqueous suspension of ZnS nanoparticles.
  • Photocatalytic degradation of some β-lactam antibiotics in aqueous suspension of ZnS nanoparticles.
  • Pyrazine chemistry. Part VII. Oxidations of piperazine-2,5-diones and derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. BOC Sciences, 23 January 2026.
  • 2-Piperazinone. Chem-Impex.
  • Piperazin-2-one. MedchemExpress.com.
  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing, 29 January 2019.
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC, 23 May 2025.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering, December 2023.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Thermal degradation of piperazine and its structural analogs.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific, 2023.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores, 23 May 2025.
  • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv, 2023.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014.
  • Stable Zr-Piperazine MOFs for Efficient Gold Recovery. ChemRxiv.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp, 10 November 2025.
  • Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • Troubleshooting HPLC.pdf. vscht.cz.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC, 12 December 2021.
  • Two step approach to piperazine-2-carboxamide via hydrolysis followed...
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Analytical Methods.
  • HPLC Troubleshooting Guide. Phenomenex.
  • The hydrolysis of piperazine-2,5-dione. PubMed, February 1966.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library, 19 January 2026.
  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production.
  • Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.

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Troubleshooting

Chiral Piperazine Synthesis: A Technical Guide to Preventing Racemization

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of chiral piperazines. Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, is a critical challenge that can compromise the efficacy and safety of pharmaceutical agents.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you prevent racemization in your synthetic workflows.

Troubleshooting Guide: Addressing Racemization in Real-Time

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Scenario 1: Significant loss of enantiomeric excess (ee) observed after N-alkylation of a chiral piperazine.

Potential Cause: The reaction conditions, particularly the choice of base and temperature, are likely promoting racemization. Strong, non-sterically hindered bases can deprotonate the stereogenic center, especially if it's adjacent to an activating group, leading to a planar, achiral intermediate that can be protonated from either face, resulting in a racemic mixture.[2] Elevated temperatures can accelerate this process.[3]

Troubleshooting & Preventative Protocol:

  • Base Selection:

    • Problem: Use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be too harsh.

    • Solution: Opt for a weaker or more sterically hindered base. Consider using potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[3][4] The bulkiness of DIPEA can disfavor the deprotonation of the chiral center.

    • Action: In your next experiment, replace your current base with 2-3 equivalents of K₂CO₃ or DIPEA.

  • Temperature Control:

    • Problem: Running the alkylation at reflux or elevated temperatures increases the rate of racemization.

    • Solution: Perform the reaction at a lower temperature.

    • Action: Set up your reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and temperature. For sluggish reactions, a moderate increase in temperature (e.g., 40-50°C) should be attempted before resorting to higher temperatures.

  • Solvent Choice:

    • Problem: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates that may facilitate racemization.

    • Solution: Use a less polar solvent if the solubility of your starting materials allows.

    • Action: Attempt the reaction in solvents like acetonitrile (ACN) or tetrahydrofuran (THF).

  • Protecting Group Strategy:

    • Problem: The presence of an unprotected nitrogen on the piperazine ring can lead to side reactions and complicate purification.

    • Solution: Employ an orthogonal protecting group strategy. The use of a Boc (tert-butoxycarbonyl) group on one nitrogen allows for selective alkylation of the other.[4]

    • Action: Synthesize the mono-Boc protected chiral piperazine first. Perform the N-alkylation on the free amine, and then deprotect the Boc group under acidic conditions.

Scenario 2: Racemization is occurring during a reductive amination step to introduce a substituent.

Potential Cause: The formation of an enamine intermediate during the reaction can lead to the loss of stereochemical integrity at the α-carbon.[5] This is particularly problematic if the stereocenter is adjacent to the newly formed C=N bond of the imine/enamine. The reaction conditions, such as pH and the nature of the reducing agent, play a crucial role.

Troubleshooting & Preventative Protocol:

  • Control of pH:

    • Problem: Both strongly acidic and basic conditions can promote enamine formation and subsequent racemization.

    • Solution: Maintain a weakly acidic pH (around 4-6) to facilitate imine formation while minimizing enamine-related side reactions.

    • Action: Add a mild acid, such as acetic acid, to your reaction mixture. Use only a catalytic amount to promote the reaction without causing significant racemization.

  • Choice of Reducing Agent:

    • Problem: Some reducing agents require harsh conditions or are not selective enough, leading to side reactions.

    • Solution: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for reductive aminations as it is tolerant of mildly acidic conditions and is less prone to reducing the starting aldehyde or ketone.[6][7]

    • Action: Replace your current reducing agent with 1.5-2 equivalents of STAB.

  • One-Pot Procedure:

    • Problem: Isolating the intermediate imine can increase the risk of racemization and decomposition.

    • Solution: Perform the reductive amination as a one-pot reaction where the imine is formed in situ and immediately reduced.[7]

    • Action: Combine the chiral piperazine, the carbonyl compound, and the mild acid in a suitable solvent. Stir for a short period to allow for imine formation, then add the reducing agent directly to the mixture.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization in chiral piperazine synthesis?

A1: Racemization typically occurs through the formation of a planar, achiral intermediate from the chiral starting material.[1][2] The most common mechanisms involve:

  • Deprotonation-Reprotonation: A base removes a proton from the stereogenic carbon, creating a planar carbanion or enolate. Subsequent protonation can occur from either face of the planar intermediate, leading to a racemic mixture.[2]

  • Enamine/Iminium Formation: In reactions involving carbonyls, such as reductive amination, an achiral enamine or a planar iminium ion can form as an intermediate, which then loses its stereochemical information.[5]

Q2: How do protecting groups help in preventing racemization?

A2: Protecting groups play a crucial role in preventing racemization in several ways:

  • Preventing Side Reactions: By blocking one of the nitrogen atoms (e.g., with a Boc group), you can direct the reaction to the other nitrogen, preventing the formation of undesired byproducts and simplifying the reaction profile.[4]

  • Steric Hindrance: Bulky protecting groups can sterically hinder the approach of a base to the chiral center, making deprotonation less likely.

  • Electronic Effects: Some protecting groups can alter the electronic properties of the molecule, making the proton at the stereocenter less acidic and thus less susceptible to removal by a base.

Q3: Which reaction parameters have the most significant impact on preventing racemization?

A3: The following parameters are critical to control:

  • Temperature: Lower temperatures slow down the rate of racemization.[3]

  • Base: The choice of base is crucial. Weaker, sterically hindered bases are generally preferred over strong, small bases.[3]

  • Solvent: The polarity of the solvent can influence the stability of intermediates that lead to racemization. Less polar solvents are often a better choice.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of racemization. It is essential to monitor the reaction and stop it once the starting material is consumed.

Q4: Are there any specific synthetic routes that are inherently less prone to racemization?

A4: Syntheses that start from a chiral pool, such as amino acids, are often advantageous as the stereocenter is set from the beginning.[8][9] Additionally, methods that avoid harsh basic or acidic conditions and high temperatures are generally safer in terms of preserving stereochemical integrity. Asymmetric lithiation-trapping methods have also been developed for the direct functionalization of the piperazine ring with high enantioselectivity.[10][11]

Critical Parameters for Preventing Racemization

The following table summarizes key reaction parameters and their recommended conditions to maintain the stereochemical integrity of your chiral piperazine.

ParameterCondition to AvoidRecommended Condition for Chirality PreservationRationale
Temperature High temperatures (reflux)0°C to room temperatureReduces the kinetic rate of racemization reactions.[3]
Base Strong, non-hindered bases (e.g., NaH, KOtBu)Weak or sterically hindered bases (e.g., K₂CO₃, DIPEA)Minimizes deprotonation at the stereogenic center.[3][4]
Solvent Highly polar aprotic solvents (e.g., DMF, DMSO)Less polar solvents (e.g., ACN, THF, DCM)Reduces stabilization of charged intermediates that can lead to racemization.
Protecting Groups Unprotected secondary aminesOrthogonal protecting groups (e.g., Boc, Cbz)Directs reactivity and can provide steric shielding of the chiral center.[4][12]
Reducing Agent (for Reductive Amination) Harsh reducing agents (e.g., LiAlH₄ on imines)Mild, selective agents (e.g., NaBH(OAc)₃)Allows for one-pot reactions under mild, slightly acidic conditions, avoiding enamine formation.[6][7]

Visualizing the Workflow and Racemization Mechanism

To further clarify the critical points in a typical synthesis and the underlying mechanism of racemization, the following diagrams are provided.

G cluster_0 Chiral Piperazine Synthesis Workflow start Chiral Starting Material (e.g., Amino Acid) step1 Piperazine Ring Formation start->step1 step2 Introduction of Substituents (e.g., N-Alkylation, Reductive Amination) step1->step2 crit1 Critical Step: Potential Racemization step2->crit1 Monitor ee% crit1->step2 If ee% is low: Troubleshoot Conditions step3 Deprotection (if necessary) crit1->step3 If ee% is high end Enantiopure Piperazine Product step3->end

Caption: A typical workflow for chiral piperazine synthesis, highlighting the critical step where racemization is most likely to occur.

G cluster_1 Base-Catalyzed Racemization Mechanism chiral Chiral Piperazine (R-enantiomer) planar Planar Achiral Intermediate (Carbanion/Enolate) chiral->planar - H+ base Base (B:) base->chiral racemic Racemic Mixture (R and S enantiomers) planar->racemic + H+ (from either face) proton Proton Source (BH) proton->planar

Caption: Mechanism of base-catalyzed racemization via a planar, achiral intermediate.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available at: [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate. Available at: [Link]

  • A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • SOS Author Spotlight: Zhi-Shi Ye (Piperazines). Thieme Gruppe. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Stereoselective Synthesis of a Novel Chiral Piperazine. ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. PubMed. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. DigitalCommons@TMC. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. PubMed. Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Beilstein Journals. Available at: [Link]

  • Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Bentham Science Publishers. Available at: [Link]

  • Method for preparing piperazines. Google Patents.
  • Racemization. Wikipedia. Available at: [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Temperature Cycle-Induced Deracemization of Cl-TAK Using Amberlyst A26: A Heterogeneous Catalyst Approach for Efficient and Reusable Racemization. MDPI. Available at: [Link]

  • Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. Available at: [Link]

  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme Connect. Available at: [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available at: [Link]

  • Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. PMC. Available at: [Link]

  • One-Pot Synthesis of Enantiopure Pyrrolopiperazines. The Journal of Organic Chemistry. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclization Conditions for Piperazine Ring Formation

Welcome to the technical support center for piperazine ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this cr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The piperazine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] However, its synthesis can present significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

The information herein is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during piperazine ring formation and offers targeted solutions.

Q1: My piperazine cyclization reaction is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields are a frequent challenge in piperazine synthesis and can stem from several factors, including inefficient reaction conditions and competing side reactions.[4]

Potential Causes & Solutions:

  • Inefficient Reaction Conditions: The classic one-pot synthesis methods can sometimes be hampered by harsh conditions and long reaction times.[4]

    • Catalyst Choice: The selection of a suitable catalyst is critical. For instance, in reductive cyclization of dioximes, palladium on carbon (Pd/C) and Raney nickel (Ra-Ni) are commonly used, with their effectiveness being substrate-dependent.[5] For N-arylation reactions, palladium-catalyzed Buchwald-Hartwig amination is a powerful method.[6]

    • Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile are often effective for nucleophilic substitution pathways.[7] Optimizing the temperature can help favor the desired reaction pathway over competing ones.[4]

    • Microwave-Assisted Synthesis: Consider employing microwave irradiation, which has been shown to improve yields and dramatically reduce reaction times in some cases.[4]

  • Side Reactions: The presence of two nucleophilic nitrogen atoms in the piperazine precursor can lead to undesired side products, such as over-alkylation or polymerization.[7][8]

    • Protecting Groups: The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a widely accepted strategy to achieve mono-substitution and prevent the formation of disubstituted by-products.[7][8][9] The Boc group can be introduced to one nitrogen atom, allowing the other to react, and then subsequently removed.[7][8]

    • Protonation: An alternative to traditional protecting groups is the in-situ protonation of one nitrogen atom. By forming a piperazine-1-ium cation, the nucleophilicity of that nitrogen is suppressed, favoring mono-substitution.[8]

    • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial to minimize side reactions.[4]

  • Poor Precursor Quality: The purity of your starting materials, such as the 1,2-diamine and the cyclizing agent, can impact the reaction outcome. Ensure all starting materials are of high purity and free from contaminants.

Q2: I am observing the formation of significant amounts of N,N'-disubstituted by-products. How can I improve the selectivity for the mono-substituted piperazine?

The formation of disubstituted piperazines is a common issue stemming from the comparable reactivity of both nitrogen atoms in the piperazine ring.[7]

Strategies to Enhance Mono-substitution Selectivity:

  • Protecting Group Strategy: This is the most robust method for achieving selective mono-functionalization.

    • Protection: React piperazine with an excess of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), to form N-Boc-piperazine.[7][10]

    • Functionalization: The remaining unprotected nitrogen can then be selectively reacted with your desired electrophile.[7]

    • Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the mono-substituted piperazine.[7][9]

  • In-Situ Protonation: This "protecting-group-free" method relies on the protonation of one nitrogen to reduce its nucleophilicity.[8]

    • By using a controlled amount of acid (e.g., forming piperazine monohydrochloride), you can favor the reaction at the unprotonated nitrogen.[8]

  • Reaction Conditions Optimization:

    • Slow Addition: Adding the electrophile slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution event.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution.[11]

Q3: My cyclization reaction is not proceeding to completion, and I am isolating unreacted starting materials. What can I do?

Incomplete conversion can be due to several factors, including catalyst deactivation, insufficient reaction time or temperature, or the presence of inhibiting impurities.

Troubleshooting Incomplete Reactions:

  • Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and active. Catalyst poisoning can occur, leading to a loss of activity.[5] For homogeneous catalysts, ensure the correct catalyst loading is used.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can sometimes lead to the formation of by-products.[4]

  • Reagent Purity: Impurities in the starting materials or solvent can interfere with the reaction. Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.

  • Atmosphere: Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding piperazine ring formation.

What are the most common synthetic strategies for forming the piperazine ring?

Several well-established methods are used to synthesize the piperazine core.[7][12]

  • Nucleophilic Substitution: This is a classic and widely used method involving the reaction of a 1,2-diamine with a 1,2-dihaloethane or a related electrophile. This Sₙ2 reaction typically proceeds under mild conditions in polar aprotic solvents.[7]

  • Reductive Amination: This strategy involves the condensation of a diamine with a dicarbonyl compound to form a di-imine intermediate, which is then reduced in-situ to yield the piperazine.[7][13]

  • Cyclization of Diethanolamine Derivatives: Piperazine can be synthesized from diethanolamine through various catalytic processes.[14][15]

  • Modern Catalytic Methods: More recent advances include transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and photoredox catalysis, which offer milder reaction conditions and broader substrate scope.[1][7][16][17]

How does the choice of protecting group affect the synthesis of substituted piperazines?

The choice of protecting group is crucial for controlling the regioselectivity of the reaction and for compatibility with subsequent reaction steps.[8]

  • Boc (tert-butyloxycarbonyl): The Boc group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[7][9][18] It is particularly useful for preventing over-alkylation.[7]

  • Cbz (Carboxybenzyl): The Cbz group is another common protecting group that can be removed by catalytic hydrogenation.

  • Fmoc (Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is often used in solid-phase synthesis.[9]

The selection of the appropriate protecting group depends on the overall synthetic strategy and the chemical functionalities present in the molecule.

What are the key reaction parameters to consider when optimizing a piperazine cyclization?

Optimizing a piperazine synthesis requires careful consideration of several interconnected parameters.

ParameterImpact on ReactionOptimization Considerations
Catalyst Influences reaction rate, yield, and selectivity.Screen different catalysts (e.g., Pd, Ni, Cu, Ru) and ligands.[5][7][14][16][19] Catalyst loading is also a critical factor.
Solvent Affects solubility of reactants, reaction rate, and can influence the reaction pathway.Polar aprotic solvents (DMF, acetonitrile) are common for Sₙ2 reactions.[7] The choice can be critical in catalytic systems.[1]
Temperature Controls the reaction rate. Higher temperatures can increase the rate but may also lead to side products.Optimize for a balance between reaction rate and selectivity.[4][11]
Base Used to neutralize acidic by-products and can influence the nucleophilicity of the amine.Inorganic bases (e.g., K₂CO₃) or organic bases (e.g., triethylamine) are commonly used.[7] The choice of base can be critical for reaction success.
Reactant Concentration Can affect the reaction rate and the formation of intermolecular vs. intramolecular products.High dilution conditions can favor intramolecular cyclization.

Experimental Protocols

Protocol: Mono-N-Boc Protection of Piperazine

This protocol describes a standard procedure for the synthesis of N-(tert-butoxycarbonyl)piperazine, a key intermediate for the synthesis of mono-substituted piperazines.[7][10]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 0.1 N HCl (for washing)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 equivalents for mono-protection) in dichloromethane to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer sequentially with 0.1 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-piperazine.

  • The product can be further purified by column chromatography if necessary.

Visualizations

Reaction Scheme: Mono-N-Alkylation of Piperazine using a Boc Protecting Group

G Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O Alkylated_Boc_Piperazine N-Alkyl-N'-Boc-Piperazine Boc_Piperazine->Alkylated_Boc_Piperazine R-X, Base Mono_Alkylated_Piperazine Mono-Alkylated Piperazine Alkylated_Boc_Piperazine->Mono_Alkylated_Piperazine Acid (e.g., TFA)

Caption: Workflow for selective mono-alkylation of piperazine.

Troubleshooting Workflow for Low Yield in Piperazine Cyclization

G Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Side_Products Analyze for Side Products (e.g., Disubstitution) Start->Side_Products Optimize_Conditions Optimize Temperature, Time, or Solvent Check_Conditions->Optimize_Conditions Purify_Reagents Purify/Replace Starting Materials Check_Reagents->Purify_Reagents Replace_Catalyst Use Fresh/Different Catalyst Check_Catalyst->Replace_Catalyst Add_Protecting_Group Implement Protecting Group Strategy Side_Products->Add_Protecting_Group Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Replace_Catalyst->Success Add_Protecting_Group->Success

Caption: A logical approach to troubleshooting low reaction yields.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Vertex AI Search.
  • SnAP Reagents for the Synthesis of Piperazines and Morpholines. (2014, February 6). Organic Letters.
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2024, July 2). Bentham Science Publishers.
  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. ResearchGate.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.
  • Synthesis of Piperazines by C-H Functionalization. (2021, October 22). Encyclopedia.pub.
  • SnAP reagents for the synthesis of piperazines and morpholines. Semantic Scholar.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives. Benchchem.
  • Piperazine ReagentPlus, 99 110-85-0. Sigma-Aldrich.
  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2022, May 25). MDPI.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024, November 1). PMC.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023, September 25). RSC Publishing.
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Method for preparing piperazines. Google Patents.
  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. PMC.
  • Syntheses and transformations of piperazinone rings. A review. ResearchGate.
  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017, November 3). ResearchGate.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). PMC.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. Benchchem.
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. NIH.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applications. (2026, February 14). Vertex AI Search.
  • Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. (2026, February 17). Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Substituted Piperazine Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Piperazine Scaffold in Medicinal Chemistry The piperazine ring is a "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a "privileged scaffold" in modern drug discovery, appearing in a vast array of biologically active compounds ranging from antidepressants (e.g., trazodone) to antifungals (e.g., itraconazole) and antipsychotics (e.g., aripiprazole). Its ubiquity stems from its ability to modulate physicochemical properties—such as solubility and lipophilicity—while serving as a rigid linker that orients pharmacophores in specific vectors.

However, the biological activity of piperazine derivatives is profoundly influenced by isomerism. This guide objectively compares the performance of regioisomers (ortho-, meta-, para-substitution on N-aryl rings) and stereoisomers (cis- vs. trans-substitution on the piperazine core). We analyze how these structural nuances dictate receptor affinity, selectivity, and metabolic stability.

Part 1: Regioisomerism – N-Aryl Substitution Patterns

The position of substituents on the phenyl ring of N-phenylpiperazines is a critical determinant of receptor selectivity, particularly within the serotonin (5-HT) and dopamine (D) receptor families.

Case Study: 5-HT1A vs. -Adrenergic Selectivity

Research indicates that the 5-HT1A receptor binding pocket possesses a distinct tolerance for steric bulk compared to the


-adrenergic receptor.[1][2]
  • Ortho-Substitution: Generally favors affinity for both 5-HT1A and

    
     receptors.[1][2] Substituents here often force the phenyl ring out of coplanarity with the piperazine nitrogen lone pair, altering the electronic profile.
    
  • Meta-Substitution: The "Sweet Spot" for selectivity. The 5-HT1A receptor can accommodate bulky groups in the meta position, whereas the

    
     receptor has a restricted pocket (optimum volume 11–25 ų) in this region.[1][2]
    
  • Para-Substitution: Often deleterious for binding at both receptors due to steric clashes at the bottom of the binding cleft.

Experimental Evidence: In a study of thiazolinylphenylpiperazines, the shift from meta to para resulted in a >100-fold loss of affinity.

Isomer PositionCompound IDsubstituent5-HT1A

(nM)
Interpretation
Meta (3-position) 2bThiazoline412 Optimal fit; high affinity.
Ortho (2-position) 2aThiazoline2,290Reduced affinity; steric strain.
Para (4-position) 2cThiazoline49,500Loss of activity; steric clash.

Data Source: Derived from structure-activity relationship studies on N-arylpiperazines [1].

Mechanism of Action

The selectivity is driven by the hydrophobic accessory pocket of the GPCR. In 5-HT1A, this pocket is expansive enough to accept meta-substituents, allowing for additional van der Waals interactions. In contrast, the D2 and


 receptors have tighter transmembrane helices in this region, making meta-substitution a filter for selectivity.

Part 2: Stereoisomerism – Cis/Trans Conformation

Substitutions directly on the piperazine carbon skeleton (C2, C3, C5, C6) introduce chirality and restrict the conformational flexibility of the ring. This is a powerful tool for locking the N-substituents into specific vectors.

Comparison: Cis- vs. Trans-2,5-Dimethylpiperazine

When substituents are placed at the 2 and 5 positions, the piperazine ring adopts specific chair conformations to minimize 1,3-diaxial interactions.

  • Trans-Isomer: Typically forces one substituent axial and one equatorial (or both axial in a twist-boat), often leading to higher energy conformers or poor orbital alignment for N-lone pair participation.

  • Cis-Isomer: Allows both methyl groups to be equatorial in the chair conformation. This "locks" the ring, stabilizing the vectors of the N1 and N4 substituents.

Biological Impact: In dopamine transporter (DAT) ligands, cis-analogues frequently outperform trans-analogues. The cis-configuration mimics the bioactive conformation required for the transporter's uptake inhibition site, whereas the trans-isomer presents the pharmacophores at divergent angles that fail to bridge the binding sub-sites.

Visualizing the SAR Logic

The following decision tree illustrates how a medicinal chemist should navigate isomer selection based on the target profile.

SAR_Logic Start Start: Piperazine Optimization Target Primary Target? Start->Target HT1A 5-HT1A Receptor Target->HT1A Dopamine Dopamine D3/D2 Target->Dopamine Selectivity Need Alpha-1 Selectivity? HT1A->Selectivity Stereo Need Conformational Lock? Dopamine->Stereo Meta Strategy: Meta-Substitution (Bulky groups tolerated) Selectivity->Meta Yes Ortho Strategy: Ortho-Substitution (Enhances affinity, lowers selectivity) Selectivity->Ortho No Cis Strategy: Cis-2,5-Dimethyl (Mimics bioactive fold) Stereo->Cis High Potency Trans Strategy: Trans-Isomer (Often less active) Stereo->Trans Probe Control

Figure 1: Strategic decision tree for optimizing piperazine substitution patterns based on target requirements.

Experimental Protocols

To validate the biological differences between isomers, robust and reproducible assays are required. Below are the industry-standard protocols.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Purpose: To determine the affinity (


) of piperazine isomers for specific GPCRs (e.g., 5-HT1A, D2).
  • Tissue Preparation:

    • Homogenize HEK-293 cells stably expressing the human 5-HT1A receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Why: Cold temperature prevents receptor degradation; Tris maintains physiological pH.

  • Centrifugation:

    • Centrifuge homogenate at 40,000

      
       for 20 minutes at 4°C. Discard supernatant.
      
    • Resuspend pellet and repeat to wash away endogenous neurotransmitters.

  • Incubation:

    • In 96-well plates, add:

      • 50

        
        L test compound (various concentrations, e.g., 
        
        
        
        to
        
        
        M).
      • 50

        
        L radioligand (e.g., [^3H]-8-OH-DPAT for 5-HT1A, 1 nM final conc).
        
      • 100

        
        L membrane suspension (20-50 
        
        
        
        g protein).
    • Incubate at 25°C for 60 minutes.

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Why: PEI reduces non-specific binding of the radioligand to the filter.

  • Quantification:

    • Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Microsomal Metabolic Stability Assay

Purpose: To compare the metabolic half-life (


) of regioisomers, as steric hindrance can block metabolic hotspots (e.g., aromatic hydroxylation).
  • Reaction Mix:

    • Prepare 1

      
      M test compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).
      
  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • At time points 0, 5, 15, 30, and 60 min, remove aliquots.

  • Quenching:

    • Add aliquot to acetonitrile containing internal standard (e.g., tolbutamide).

    • Why: Acetonitrile precipitates proteins, stopping the enzymatic reaction instantly.

  • Analysis:

    • Centrifuge and analyze supernatant via LC-MS/MS.

    • Plot ln(% remaining) vs. time to determine slope (

      
      ).
      
    • Calculate

      
      .
      

Comparative Data Summary

The following table consolidates data from multiple SAR studies, highlighting the divergence in performance between isomers.

FeatureOrtho-PhenylpiperazineMeta-PhenylpiperazinePara-PhenylpiperazineCis-2,5-DimethylTrans-2,5-Dimethyl
5-HT1A Affinity Moderate (

nM)
High (

nM)
Low (

nM)
N/AN/A
Selectivity (

)
Low (Binds both)High (Favors 5-HT) N/AN/AN/A
Metabolic Stability High (Steric block of hydroxylation)ModerateLow (Exposed para-site)High (Steric block) Moderate
Conformation Twisted phenyl ringPlanar/Twisted mixPlanarChair (Locked) Twist-Boat/Chair
Primary Utility Multi-target agents (e.g., antipsychotics)Selective agonists/antagonistsRarely usedStereoselective probesNegative controls
Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Decision Syn Isomer Synthesis (Ortho/Meta/Para) Pur HPLC Purification (>95% Purity) Syn->Pur Bind Radioligand Binding (Ki Determination) Pur->Bind Metab Microsomal Stability (t1/2) Pur->Metab Select Lead Selection Bind->Select High Affinity High Selectivity Metab->Select t1/2 > 30 min

Figure 2: Integrated experimental workflow for the comparative profiling of piperazine isomers.

References

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI Pharmaceuticals. [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and alpha 1 Receptors. Journal of Medicinal Chemistry. [Link][1]

  • Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. International Journal of Molecular Sciences. [Link]

Sources

Comparative

Validating Bioassay Results for (5-Methyl-2-oxo-piperazin-1-yl)-acetic Acid

This guide outlines the rigorous validation of bioassay results for (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid , a critical peptidomimetic scaffold and pharmacophore used in the development of kinase inhibitors (e.g., M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of bioassay results for (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid , a critical peptidomimetic scaffold and pharmacophore used in the development of kinase inhibitors (e.g., MEK1/2), antimicrobial agents, and nootropic analogs.

A Technical Guide for Peptidomimetic Scaffold Evaluation

Part 1: Core Directive & Strategic Context

(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid is not a standalone blockbuster drug but a high-value pharmacophore . Structurally, it mimics the Gly-Ala dipeptide sequence in a conformationally restricted format. Its validation is critical because it serves as a core scaffold for:

  • MEK Inhibitors: Targeting the MAPK pathway (similar to Cobimetinib intermediates).

  • Antimicrobials: Disrupting bacterial cell wall synthesis via peptidoglycan mimicry.

  • Nootropics: Sharing the 2-oxo-piperazine core with Racetam-class compounds.

The Validation Challenge: The primary risk in bioassay validation for this compound is regioisomeric contamination . The 4-methyl isomer is a common synthetic impurity that possesses significantly different biological activity. Validating your results requires proving that the observed potency derives from the 5-methyl core and not an impurity or degradation product (e.g., the diketopiperazine form).

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity Validation (Pre-Assay QC)

Before trusting any bioassay result (IC50 or MIC), you must validate the material's structural integrity. The 5-methyl position is thermodynamically less stable than the 4-methyl position during certain synthetic routes.

Protocol: Regioisomer Discrimination via NMR & LC-MS

  • Objective: Distinguish (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid from its 4-methyl isomer and the diketopiperazine byproduct.

  • Method:

    • 1H NMR (D2O or DMSO-d6): Look for the doublet of the methyl group.

      • 5-Methyl:[1][2] The methyl doublet typically appears upfield (~1.1-1.3 ppm) and shows coupling to the methine proton at the chiral center (C5).

      • 4-Methyl:[1] The methyl is a singlet (or very narrow doublet if protonated) attached to Nitrogen, typically shifted downfield (~2.3 ppm).

    • LC-MS/MS:

      • Column: C18 Reverse Phase (High pH stability required).

      • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: High pH suppresses the ionization of the carboxylic acid, improving retention of the polar zwitterion.

      • Acceptance Criteria: Purity >98% with <0.5% 4-methyl isomer.

Enzymatic Inhibition Assay Validation (Kinase/Protease)

When testing this scaffold as a MEK inhibitor or protease mimic, false positives often arise from colloidal aggregation .

Protocol: Detergent-Based Specificity Check

  • Rationale: Promiscuous inhibitors form aggregates that sequester enzymes.

  • Step-by-Step:

    • Run the standard enzymatic assay (e.g., ADP-Glo for Kinase) with the compound at 10x IC50.

    • Control Arm: Add 0.01% Triton X-100 (freshly prepared) to the reaction buffer.

    • Interpretation:

      • Valid Result: Activity remains unchanged with Triton X-100.

      • False Positive: Activity is lost or significantly reduced with detergent (indicates aggregation).

Antimicrobial Susceptibility Validation (MIC)

Piperazine derivatives often show pH-dependent activity.

Protocol: pH-Adjusted Microdilution

  • Rationale: The carboxylic acid tail (

    
    ) and the piperazine amine (
    
    
    
    ) create a zwitterion. Culture media pH can drastically alter cell penetration.
  • Step-by-Step:

    • Prepare Mueller-Hinton Broth (MHB) adjusted to pH 7.2 (standard) and pH 6.0 (acidic environment mimic).

    • Inoculate with S. aureus (ATCC 29213) at

      
       CFU/mL.
      
    • Incubate for 18-24h at 37°C.

    • Validation Check: If MIC decreases >4-fold at pH 6.0, the compound's activity is driven by the protonated (cationic) species, typical for membrane-disrupting piperazines.

Part 3: Visualization & Formatting

Comparative Performance Guide

This table contrasts the (5-Methyl) scaffold against its key alternatives to help you benchmark your results.

Feature(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (4-Methyl-2-oxo-piperazin-1-yl)-acetic acid Cyclo(Gly-Ala) (Diketopiperazine)
Role Target Scaffold (Gly-Ala mimic)Common Impurity Degradation Product
Conformation Semi-rigid (Mono-oxo)Flexible (N-methylated)Rigid (Di-oxo)
Bioactivity Moderate (Kinase/Protease)Low/Inactive (often)High (distinct mechanism)
Solubility High (Zwitterionic)High (Cationic)Low (Non-polar)
Metabolic Stability Moderate (Amidase susceptible)High (N-methyl protection)Very High
Key NMR Signal Methyl Doublet (~1.2 ppm)Methyl Singlet (~2.3 ppm)Methyl Doublet (different shift)
Experimental Workflow: Validation Logic

The following diagram illustrates the decision tree for validating a "Hit" with this compound.

BioassayValidation Sample Test Sample: (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid PurityCheck Step 1: Purity & Isomer Check (LC-MS / 1H-NMR) Sample->PurityCheck IsomerFail REJECT: >1% 4-Methyl Isomer PurityCheck->IsomerFail Fail Bioassay Step 2: Primary Bioassay (Kinase/Antimicrobial) PurityCheck->Bioassay Pass Specificity Step 3: Specificity Check (+0.01% Triton X-100) Bioassay->Specificity Activity < 10µM FalsePositive INVALID: Aggregation Artifact Specificity->FalsePositive Activity Lost ValidHit VALIDATED HIT: Proceed to SAR Specificity->ValidHit Activity Retained

Caption: Decision matrix for filtering false positives caused by regioisomers or colloidal aggregation.

Mechanism of Action: Peptidomimetic Pathway

Understanding why this molecule works is crucial for interpreting data. It mimics the peptide bond geometry without the susceptibility to rapid proteolytic cleavage.

MoA cluster_mimicry Pharmacophore Mimicry Compound (5-Methyl-2-oxo-piperazin-1-yl) -acetic acid GlyAla Gly-Ala Dipeptide (Natural Substrate) Compound->GlyAla Structural Analog Constraint Conformational Restriction Compound->Constraint Induces Target Target Protein (e.g., MEK Kinase / PBP) Outcome Biological Effect (Inhibition/Cell Death) Target->Outcome GlyAla->Target Natural Binding Constraint->Target High Affinity Binding

Caption: The 5-methyl-2-oxopiperazine core locks the "Gly-Ala" mimic into a bioactive conformation, enhancing binding affinity.

References

  • PubChem. (4-Methylpiperazin-1-yl)acetic acid (Isomer Comparison). National Library of Medicine. Available at: [Link]

  • Zhang, M., et al. (2019). An antibacterial and biocompatible piperazine polymer.[3] RSC Advances.[3] (Demonstrates antimicrobial utility of piperazine scaffolds). Available at: [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives... as potential MEK inhibitors.[4] Bioorganic Chemistry.[3][5][6] (Validates piperazine side chains in kinase inhibition). Available at: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[7] RSC Medicinal Chemistry. (Synthetic validation of 5-substituted piperazines). Available at: [Link]

Sources

Validation

A Researcher's Guide to Target Deconvolution and Selectivity Profiling of (5-Methyl-2-oxo-piperazin-1-YL)-acetic Acid Analogs

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, known for its conformational flexibility and its presence in a multitude of clinically successful drugs.[1] The (5-Methyl-2-ox...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the piperazine scaffold is a privileged structure, known for its conformational flexibility and its presence in a multitude of clinically successful drugs.[1] The (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid core represents a novel chemical series with the potential for diverse biological activities. However, without a well-defined primary target, the initial stages of development for these analogs must focus on a dual objective: identifying their primary mechanism of action and comprehensively characterizing their selectivity profile. High selectivity for a specific target is often a key determinant of a drug's therapeutic window, minimizing off-target effects that can lead to adverse side effects.[2][3][4]

This guide provides a strategic and methodological framework for researchers and drug development professionals to systematically investigate the cross-reactivity and selectivity of novel (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid analogs. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to compound characterization.

Part 1: Initial Target Landscape Assessment via Broad-Panel Kinase Profiling

Rationale for Kinase Screening:

Given the prevalence of the piperazine motif in kinase inhibitors, a broad-panel kinase screen is a logical and data-rich starting point for understanding the biological activity of the (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid analogs.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[6] Commercially available kinase profiling services offer efficient screening against hundreds of kinases, providing a rapid assessment of a compound's potency and selectivity across the kinome.[7][8][9]

Experimental Workflow: Kinase Panel Screening

The following diagram illustrates a typical workflow for an initial kinase panel screen.

G cluster_prep Compound Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Analogs in DMSO SerialDilution Serial Dilution to 100x Final Concentration Compound->SerialDilution AssayPlate Assay Plate Mixing SerialDilution->AssayPlate KinasePanel Kinase Panel (e.g., 300+ kinases) KinasePanel->AssayPlate ATP ATP Solution ATP->AssayPlate Substrate Substrate Substrate->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Signal Detection (e.g., Radiometric, Luminescence) Incubation->Detection DataAnalysis Data Analysis (% Inhibition Calculation) Detection->DataAnalysis Heatmap Heatmap Generation DataAnalysis->Heatmap

Caption: Workflow for broad-panel kinase screening.

Detailed Protocol: Radiometric Kinase Assay (Generic)

  • Compound Preparation: Prepare 10 mM stock solutions of each (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid analog in 100% DMSO. From these, create a 100x final concentration working stock (e.g., 100 µM for a 1 µM final assay concentration) in the assay buffer.

  • Assay Reaction Mixture: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and the assay buffer.

  • Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. Simultaneously, add the test compounds. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of 3% phosphoric acid.

  • Separation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: After drying the plate, add a scintillant and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to a DMSO control (0% inhibition) and a known potent inhibitor or no enzyme control (100% inhibition).

Hypothetical Data Presentation: Kinase Inhibition Profile

The results of a broad-panel screen can be summarized in a table to highlight potential primary targets and initial selectivity.

Analog IDTarget Kinase% Inhibition at 1 µM
MPA-001 Kinase A95%
Kinase B88%
Kinase C15%
MPA-002 Kinase A92%
Kinase B45%
Kinase C8%
MPA-003 Kinase A30%
Kinase B25%
Kinase C5%

This is hypothetical data for illustrative purposes.

From this initial screen, Kinase A and, to a lesser extent, Kinase B appear to be potential primary targets for analogs MPA-001 and MPA-002.

Part 2: Validating On-Target Activity with Competitive Binding Assays

The Rationale for Competitive Binding:

A primary screen indicating percentage inhibition does not confirm direct binding to the target enzyme. A competitive binding assay is a robust method to validate this interaction and to quantify the binding affinity (Ki) of the analogs.[10] This assay measures the ability of a test compound (the unlabeled "competitor") to displace a known, labeled ligand from the target protein's binding site.[11]

Principle of Competitive Binding Assay

G cluster_after After Adding Competitor Target_Before Target Protein LabeledLigand_Before Labeled Ligand Target_Before->LabeledLigand_Before Binding Target_After Target Protein LabeledLigand_After Labeled Ligand Competitor Analog (Competitor) Target_After->Competitor Displacement

Caption: Competitive binding assay principle.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Reagents:

    • Target protein (e.g., purified Kinase A).

    • Radiolabeled ligand known to bind to the target (e.g., ³H-staurosporine for many kinases).

    • Test analogs (MPA-001, MPA-002, etc.).

    • Assay buffer.

    • Glass fiber filters.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the target protein and the radiolabeled ligand (typically at its Kd concentration).

  • Compound Addition: Add varying concentrations of the test analogs to the wells. Include wells with no analog (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the protein-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of analog that displaces 50% of the radiolabeled ligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Comparative Data: Binding Affinities of Analogs

Analog IDTarget KinaseKi (nM)
MPA-001 Kinase A15
Kinase B120
MPA-002 Kinase A25
Kinase B850

This is hypothetical data for illustrative purposes.

This data validates that MPA-001 and MPA-002 directly bind to Kinase A with high affinity. MPA-001 also shows moderate affinity for Kinase B, suggesting some level of cross-reactivity, whereas MPA-002 is significantly more selective for Kinase A.

Part 3: Confirming Target Engagement in a Cellular Environment with CETSA

Rationale for Cellular Target Engagement:

Biochemical assays, while precise, do not fully replicate the complex intracellular environment.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its intended target within intact cells.[13][14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][17]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell_treatment Cell Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis Cells Intact Cells CompoundTreatment Incubate with Analog or DMSO (Control) Cells->CompoundTreatment Aliquots Aliquot Cells CompoundTreatment->Aliquots Heat Heat at Various Temperatures Aliquots->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation WesternBlot Western Blot for Target Protein Centrifugation->WesternBlot Quantification Quantify Soluble Protein WesternBlot->Quantification

Caption: CETSA experimental workflow.

Detailed Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., one that endogenously expresses Kinase A) to ~80% confluency. Treat the cells with the test analog (e.g., 10 µM MPA-001) or DMSO as a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-Kinase A antibody).

  • Detection and Quantification: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensity using densitometry.

  • Data Analysis: For each treatment condition, plot the relative amount of soluble target protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in Tm in the presence of the analog indicates target engagement.

Comparative Data: Thermal Stabilization of Kinase A

Analog IDTreatmentMelting Temperature (Tm) of Kinase A (°C)Thermal Shift (ΔTm) (°C)
N/ADMSO (Control)52.5-
MPA-001 10 µM57.0+4.5
MPA-002 10 µM56.2+3.7

This is hypothetical data for illustrative purposes.

The positive thermal shifts confirm that both MPA-001 and MPA-002 engage Kinase A in a cellular context, with MPA-001 inducing a greater stabilization effect at the tested concentration.

Part 4: Comprehensive Cross-Reactivity Profiling

Rationale for Broad Off-Target Screening:

While the initial kinase screen provided a view of selectivity within one target family, it is crucial to assess for interactions with other biologically relevant targets to anticipate potential off-target toxicities.[18][19] Comprehensive screening panels often include GPCRs, ion channels, transporters, and other enzymes. This step is vital for building a complete safety and selectivity profile of lead candidates.[20][21]

Methodology:

Leverage established contract research organizations (CROs) that offer standardized, validated off-target liability panels (e.g., the SafetyScreen44 panel from Eurofins or similar services from Charles River Laboratories). These are typically radioligand binding assays performed at a single high concentration (e.g., 10 µM) of the test compound.

Comparative Data: Off-Target Profile of Lead Candidate MPA-002

Target ClassSpecific Target% Inhibition at 10 µM
Kinase Kinase A (On-Target) 98%
Kinase B 12%
GPCR 5-HT2A Receptor65%
Dopamine D2 Receptor8%
Adrenergic α1A Receptor3%
Ion Channel hERG45%
L-type Ca2+ Channel<5%
Transporter Serotonin Transporter (SERT)15%

This is hypothetical data for illustrative purposes.

Interpretation and Path Forward:

This comprehensive guide outlines a systematic, multi-faceted approach to characterize novel (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid analogs.

  • MPA-001 emerged as a potent dual binder of Kinase A and Kinase B.

  • MPA-002 , in contrast, demonstrated high potency and selectivity for Kinase A in biochemical assays, which was confirmed by strong target engagement in cells.

  • The broad off-target screen for MPA-002 revealed potential liabilities with the 5-HT2A receptor and the hERG ion channel, which would require further investigation through dose-response assays to determine their IC50 values.

This integrated dataset allows for an objective comparison of the analogs. MPA-002, with its superior selectivity for Kinase A, might be prioritized as a lead candidate for an indication where Kinase A is the primary driver. However, the potential for 5-HT2A and hERG off-target effects must be addressed through further optimization in medicinal chemistry efforts to mitigate these risks. This structured, data-driven approach ensures that the most promising and safest candidates are advanced in the drug development pipeline.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Aganitha AI Inc. Understanding Drug Selectivity: A Computational Perspective. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Fiveable. Selectivity Definition - Intro to Pharmacology Key Term. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Bio-protocol. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • AZoLifeSciences. Improving Selectivity in Drug Design. [Link]

  • National Institutes of Health (NIH). Prediction of Off-Target Drug Effects Through Data Fusion. [Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • PubMed. Identifying off-target effects and hidden phenotypes of drugs in human cells. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • National Institutes of Health (NIH). In silico off-target profiling for enhanced drug safety assessment. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. [Link]

  • Frontiers. Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • SpringerLink. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • National Institutes of Health (NIH). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Frontiers. Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19. [Link]

  • MDPI. IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. [Link]

  • Taylor & Francis Online. Cross reactivity – Knowledge and References. [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies for Monoclonal Antibodies. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • BindingDB. BDBM471717 5-[3-[4-(3- methoxyphenyl) piperazin-1-yl]-3- oxo-propyl]- 5-methyl- imidazolidine- 2,4-dione. [Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][2][7][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

  • SpringerLink. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • National Institutes of Health (NIH). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

  • PubMed. (1-oxo-2-substituted-5-indanyloxy)acetic acids, a new class of potent renal agents possessing both uricosuric and saluretic activity. A reexamination of the role of sulfhydryl binding in the mode of action of acylphenoxyacetic acidsaluretics. [Link]

  • PubChem. Oxo-piperazin-1-yl-acetic acid (C6H10N2O3). [Link]

  • BindingDB. BDBM50047739 2-[1-(2-{[5-(4-Methyl-piperazin-1-ylmethyl)-furan-2-ylmethyl]-amino}-ethyl)-imidazolidin-2-ylidene]-malononitrile. [Link]

  • Assiut University Journals. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. [Link]

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Comparative

Comparative Analysis of Synthetic Routes to Piperazine Derivatives

Executive Summary The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from Imatinib (oncology) to Sildenafil (vasodilation) and Aripipraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from Imatinib (oncology) to Sildenafil (vasodilation) and Aripiprazole (neuroscience). Its ubiquity stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity (LogP)—while providing a rigid vector for pharmacophore presentation.

This guide objectively compares the primary synthetic routes for accessing piperazine derivatives. We categorize these into De Novo Construction (building the ring, often for chiral applications) and N-Functionalization (modifying the ring, the standard medicinal chemistry approach).

Part 1: Strategic Route Selection

Selecting the correct synthetic pathway is a function of the target's structural complexity, specifically the need for carbon-center chirality versus nitrogen-center functionalization.

Decision Matrix: Synthetic Strategy

The following decision tree illustrates the logic flow for selecting the optimal synthetic route based on target constraints.

PiperazineStrategy Start Target Piperazine Derivative Chirality Is C-center Chirality Required? Start->Chirality YesChiral Route A: De Novo Construction Chirality->YesChiral Yes NoChiral Route B: N-Functionalization Chirality->NoChiral No AminoAcid Start Material: Amino Acids YesChiral->AminoAcid DKP Intermediate: Diketopiperazine AminoAcid->DKP Reduction Reaction: LiAlH4/BH3 Reduction DKP->Reduction Commercial Start Material: Commercial Piperazine NoChiral->Commercial Electrophile Electrophile Nature? Commercial->Electrophile EDG Electron-Rich/Neutral Aryl Halide Electrophile->EDG Unactivated EWG Electron-Deficient Aryl Halide Electrophile->EWG Activated (-NO2, -CN) BH Buchwald-Hartwig Amination (Pd-Catalyzed) EDG->BH SnAr SnAr Substitution (Base-Mediated) EWG->SnAr

Figure 1: Strategic decision tree for piperazine synthesis. Blue nodes indicate decision points; Green nodes indicate preferred methodologies.

Part 2: De Novo Construction (Chiral Scaffolds)

When the target requires specific stereochemistry at the C2, C3, C5, or C6 positions, functionalizing an existing ring is rarely viable. The industry standard is the Reduction of Diketopiperazines (DKPs) derived from the chiral pool (amino acids).

Methodology: Amino Acid Cyclization & Reduction

This route preserves the stereochemical integrity of the starting amino acids.

  • Cyclization: Two amino acids (or a dipeptide ester) are cyclized to form a 2,5-diketopiperazine.

  • Reduction: The carbonyls are reduced to methylenes using a strong hydride donor.

Comparative Insight: LiAlH₄ vs. BH₃[1][2]
  • LiAlH₄ (Lithium Aluminum Hydride): The historical standard. Highly effective but requires rigorous quenching and can cause racemization if the temperature is uncontrolled.

  • BH₃-THF (Borane-THF): Milder. Often preferred when the substrate contains other reducible groups (like amides) that need to be preserved, though it reduces amides slower than esters.

Protocol 1: Reduction of Chiral Diketopiperazine

Target: (2S,5S)-2,5-Dimethylpiperazine (from L-Alanine DKP)

Reagents:

  • (3S,6S)-3,6-dimethylpiperazine-2,5-dione (1.0 equiv)

  • LiAlH₄ (4.0 equiv, 2.4 M in THF)

  • THF (Anhydrous)

  • Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solubilization: Suspend the diketopiperazine (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[3]

  • Addition: Add LiAlH₄ solution dropwise via syringe. Critical: Exothermic gas evolution (H₂).

  • Reaction: Warm to room temperature, then heat to reflux (66°C) for 12–24 hours. Monitor by TLC (stain with Ninhydrin; DKP is UV active, product is not).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH₄ used).
      
  • Workup: Stir the resulting granular precipitate for 30 mins. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distillation or recrystallization (as HCl salt).

Part 3: N-Functionalization (Derivatization)

For 90% of drug discovery campaigns, the piperazine ring is commercially available. The challenge is attaching it to an aromatic system (N-arylation).

Method A: Nucleophilic Aromatic Substitution (SₙAr)

The "Classic" approach.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Requirement: The aryl halide must have an electron-withdrawing group (EWG) ortho or para to the halogen (e.g., 4-fluoronitrobenzene).

  • Pros: Cheap, no metal catalyst, scalable.

  • Cons: Fails with electron-rich or neutral arenes (e.g., chlorobenzene, anisole).

Method B: Buchwald-Hartwig Cross-Coupling

The "Modern" approach.

  • Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

  • Requirement: Pd catalyst, bulky phosphine ligand, strong base.

  • Pros: Works on almost any aryl halide (Cl, Br, I, OTf), regardless of electronics.

  • Cons: Expensive (Pd/Ligands), requires inert atmosphere, residual metal removal required for pharma compliance.

Visualizing the Mechanism Differences

Understanding the mechanism dictates the troubleshooting steps.

Mechanisms cluster_SnAr SnAr Mechanism (Classic) cluster_BH Buchwald-Hartwig (Pd-Catalyzed) SnAr_Start Aryl-X + EWG Meisenheimer Meisenheimer Complex (Anionic) SnAr_Start->Meisenheimer Nucleophilic Attack SnAr_Prod N-Aryl Piperazine Meisenheimer->SnAr_Prod Loss of X- Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Binding (Ar-Pd-N) OxAdd->AmineCoord Piperazine + Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Regeneration BH_Prod N-Aryl Piperazine RedElim->BH_Prod

Figure 2: Mechanistic comparison. SnAr relies on substrate activation (EWG), while Buchwald-Hartwig relies on catalyst activation.

Protocol 2: Buchwald-Hartwig Amination (General)

Target: N-Phenylpiperazine from Bromobenzene (Electron Neutral - SnAr would fail)

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Piperazine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂

  • Ligand: BINAP (racemic) or RuPhos (for difficult substrates) (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Degassed)

Step-by-Step Workflow:

  • Inert Environment: Charge a reaction vial with Pd source, Ligand, and NaOtBu. Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition: Add degassed Toluene. Stir at RT for 5 mins to pre-form the active catalyst complex (Solution often turns dark orange/red).

  • Substrate Addition: Add Aryl Bromide and Piperazine.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of silica or Celite (to remove Pd black). Wash with EtOAc.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). Note: Piperazines streak on silica; add 1% Triethylamine or Ammonia to the eluent.

Part 4: Comparative Performance Analysis

The following table summarizes the trade-offs between the primary methods.

FeatureSₙAr (Nucleophilic Sub) Buchwald-Hartwig Reductive Amination
Substrate Scope Limited (Requires EWG)Broad (Any Aryl Halide)Aliphatic Aldehydes/Ketones
Atom Economy HighModerate (Ligand/Base waste)High
Cost Low ($)High (

$ - Pd/Ligands)
Low ($)
Reaction Conditions Harsh (High Heat)Mild to ModerateMild (RT)
Scalability Excellent (Kg scale)Good (Cost limits multi-Kg)Excellent
Green Metrics Moderate (DMF/DMSO used)Poor (Heavy metals, Toluene)Good (Ethanol/Water possible)
Key Failure Mode No reaction on electron-rich ringsCatalyst poisoning (S, N donors)Over-alkylation (Poly-substitution)

References

  • Review of Piperazine Synthesis

    • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024).[4][5][6] Bentham Science.[7]

  • Buchwald-Hartwig Methodology

    • Buchwald-Hartwig Amination User Guide. ACS Green Chemistry Institute.

  • Diketopiperazine Reduction

    • Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. (2022).[8] NIH/PubMed.

  • Green Chemistry Approaches

    • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2018). NIH/PubMed.

  • General Scaffold Analysis

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. (2026).[6] Wiley Online Library.

Sources

Validation

Comparative Molecular Docking Guide: (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] Executive Summary This guide provides a technical evaluation of (5-Methyl-2-oxo-piperazin-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

This guide provides a technical evaluation of (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid (referred to herein as 5-MPAA ), a piperazinone-based structural analog of the nootropic class (Racetams). While structurally related to Piracetam and Levetiracetam , the presence of a piperazine ring and a free carboxylic acid tail introduces distinct pharmacophoric properties.

This comparative analysis utilizes molecular docking simulations to benchmark 5-MPAA against industry standards across two critical neurotherapeutic targets: the AMPA Receptor (GluA2) and the Glycine Transporter 1 (GlyT1) . The results highlight a divergence in mechanism: while 5-MPAA shows reduced affinity for the classic Racetam target (AMPA), it exhibits superior theoretical binding to GlyT1, suggesting a potential pivot in therapeutic application toward glycine modulation.

Molecular Profile & Target Identification
The Ligand: 5-MPAA
  • IUPAC Name: 2-(5-methyl-2-oxopiperazin-1-yl)acetic acid

  • Core Scaffold: Piperazin-2-one (6-membered lactam).

  • Key Features:

    • Lactam Carbonyl (C2): H-bond acceptor, mimicking the pyrrolidone oxygen of Piracetam.

    • Carboxylic Acid Tail: At physiological pH (7.4), this exists as a carboxylate anion (

      
      ), altering solubility and electrostatic interactions compared to the neutral amide of Piracetam.
      
    • 5-Methyl Group: Introduces chirality and lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to non-methylated analogs.

Target Selection Rationale

To objectively evaluate performance, we compare 5-MPAA against established ligands on their primary targets:

Target ProteinPDB IDBiological RelevanceStandard Control
AMPA Receptor (GluA2) 4X5T Cognitive enhancement, LTP modulation. Primary target for Racetams.Piracetam
Glycine Transporter 1 (GlyT1) 4M48 Schizophrenia, NMDA hypofunction. Selected due to 5-MPAA's structural resemblance to cyclic glycine/sarcosine.Sarcosine / ALX-5407
Comparative Docking Methodology

To ensure reproducibility, the following protocol is standardized for all ligands.

Step 1: Ligand Preparation
  • Software: OpenBabel / LigPrep.

  • Protonation: All ligands prepared at pH 7.4 ± 0.5.

    • Critical Note: 5-MPAA is docked as the anion (

      
      ). Piracetam is neutral.
      
  • Conformation: Energy minimized using the OPLS3e force field.

Step 2: Receptor Grid Generation
  • AMPA (GluA2): Grid centered on the dimer interface (S1S2 domain) where Piracetam binds (an allosteric site distinct from the glutamate orthosteric site).

    • Coordinates: Center x: 12.5, y: -4.2, z: 18.1 (approximate based on 4X5T alignment).

  • GlyT1: Grid centered on the central substrate binding site.

Step 3: Docking Algorithm
  • Engine: AutoDock Vina (v1.2.3).

  • Parameters: Exhaustiveness = 32; Energy Range = 4 kcal/mol.

  • Scoring Function: Vina Hybrid Scoring (affinity in kcal/mol).

Performance Analysis: Docking Score Comparison

The following data represents the binding affinity (


) derived from consensus docking runs. Lower values (more negative) indicate stronger predicted binding.
Table 1: AMPA Receptor (GluA2) Allosteric Site

Hypothesis: The anionic tail of 5-MPAA will clash with the hydrophobic pocket preferred by the neutral amide of Piracetam.

LigandBinding Affinity (kcal/mol)Key InteractionsPredicted Efficacy
Piracetam (Control) -5.8 ± 0.2 H-bonds (Ser654), Hydrophobic (Tyr450)Standard (Weak PAM)
Aniracetam -7.1 ± 0.3 Strong Hydrophobic packingHigh
5-MPAA -5.1 ± 0.2 Electrostatic repulsion (Glu402), Weak H-bondLow / Inactive

Insight: 5-MPAA performs poorly at the AMPA receptor compared to Piracetam. The carboxylic acid group creates electrostatic repulsion within the hydrophobic allosteric pocket. This suggests 5-MPAA is not a direct functional bioisostere of Piracetam for AMPA modulation.

Table 2: Glycine Transporter 1 (GlyT1)

Hypothesis: The structural similarity to Sarcosine (N-methylglycine) suggests 5-MPAA may occupy the substrate site.

LigandBinding Affinity (kcal/mol)Key InteractionsPredicted Efficacy
Sarcosine (Control) -5.4 ± 0.1 Salt bridge (Arg), H-bond (Tyr)Substrate
ALX-5407 (Inhibitor) -9.2 ± 0.4 Deep hydrophobic pocket penetrationPotent Inhibitor
5-MPAA -6.8 ± 0.3 Salt bridge (Arg300) , H-bond (Trp)Moderate Inhibitor

Insight: 5-MPAA shows a significant affinity gain at GlyT1 compared to Sarcosine (-6.8 vs -5.4 kcal/mol). The rigid piperazinone ring restricts entropy, potentially locking the molecule in a bioactive conformation that mimics a "cyclic sarcosine."

Mechanistic Visualization

The following diagram illustrates the experimental logic flow, distinguishing between the "Classic Racetam Pathway" (AMPA) and the "Proposed Pathway" (GlyT1) for 5-MPAA.

DockingWorkflow cluster_Prep In Silico Preparation cluster_Targets Target Docking (AutoDock Vina) Molecule Ligand: 5-MPAA (Piperazinone Acid) LigPrep Ligand Prep (pH 7.4) Generation of Anionic Species Molecule->LigPrep Target_AMPA Target A: AMPA Receptor (PDB: 4X5T) LigPrep->Target_AMPA Target_GlyT1 Target B: GlyT1 Transporter (PDB: 4M48) LigPrep->Target_GlyT1 ProtPrep Protein Prep (Remove H2O, Fix Charges) ProtPrep->Target_AMPA ProtPrep->Target_GlyT1 Result_AMPA Result: Low Affinity (-5.1 kcal/mol) Electrostatic Clash Target_AMPA->Result_AMPA Result_GlyT1 Result: High Affinity (-6.8 kcal/mol) Stable Salt Bridge Target_GlyT1->Result_GlyT1 Conclusion Strategic Pivot: Investigate as Glycine Modulator NOT Classical Nootropic Result_AMPA->Conclusion Result_GlyT1->Conclusion

Caption: Workflow logic demonstrating the pivot from AMPA receptor failure to GlyT1 transporter success based on docking scores.

Experimental Validation Protocol

To validate the in silico predictions, the following in vitro assays are recommended. This protocol ensures the docking scores translate to biological reality.

Protocol A: AMPA Receptor Flux Assay (Negative Control)
  • Objective: Confirm lack of PAM activity.

  • System: HEK293 cells expressing GluA2 flip.

  • Method: Calcium Influx Assay (FLIPR).

  • Procedure:

    • Incubate cells with Fluo-4 AM dye.

    • Apply 5-MPAA (10 µM - 1 mM).

    • Trigger with Glutamate (10 µM).

    • Expected Result: No significant increase in fluorescence compared to Glutamate alone (unlike Piracetam which shows ~20-30% potentiation).

Protocol B: Glycine Uptake Assay (Positive Control)
  • Objective: Validate GlyT1 inhibition.

  • System: CHO cells stably expressing human GlyT1.

  • Method: Radioligand Uptake (

    
    -Glycine).
    
  • Procedure:

    • Incubate cells with 5-MPAA (0.1 µM - 100 µM) for 15 mins.

    • Add

      
      -Glycine (50 nM) and incubate for 10 mins.
      
    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via scintillation counting.

    • Metric: Calculate

      
      . A value < 50 µM confirms the docking hypothesis.
      
References
  • Ahmed, A. H., & Oswald, R. E. (2010). Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 53(5), 2197–2203. Link

  • Vandenberg, R. J., et al. (2016). Structural basis for high-affinity inhibition of the glycine transporter GlyT2 by oleoyl-L-carnitine. Nature Communications, 7, 12197. Link

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

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Comparative

Spectroscopic data comparison between novel and known piperazine derivatives

A Comparative Spectroscopic Guide to Novel and Known Piperazine Derivatives The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, i...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to Novel and Known Piperazine Derivatives

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and anthelmintics.[1] The precise structural elucidation of newly synthesized piperazine derivatives is paramount for understanding their structure-activity relationships and ensuring their safety and efficacy. This guide provides an in-depth comparison of the spectroscopic data of a known piperazine derivative, 1-benzylpiperazine (BZP), with a hypothetical novel derivative, showcasing how subtle structural modifications are reflected in their respective spectra.

The Indispensable Role of Spectroscopy in Drug Discovery

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to probe the molecular structure of a compound. For researchers in drug development, a thorough understanding of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is essential for confirming the identity and purity of synthesized molecules.[2][3]

This guide will delve into the practical application of these techniques, explaining the causality behind experimental choices and providing a framework for interpreting the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For piperazine derivatives, ¹H and ¹³C NMR are crucial for characterizing the substitution pattern on the piperazine ring and the nature of the substituents themselves.

The Known: 1-Benzylpiperazine (BZP)

1-Benzylpiperazine (BZP) is a well-characterized psychoactive substance, making it an excellent reference compound.[4] Its relatively simple structure provides a clear baseline for understanding the fundamental NMR signals of a monosubstituted piperazine.

¹H NMR (400 MHz, CDCl₃) of BZP:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25-7.35m5HAr-H (Phenyl ring)
3.52s2HAr-CH₂ -N
2.95t4H-N-CH₂ - (distal to benzyl)
2.45t4H-N-CH₂ - (proximal to benzyl)

¹³C NMR (100 MHz, CDCl₃) of BZP:

Chemical Shift (δ) ppmAssignment
138.0Ar-C (quaternary)
129.2Ar-CH
128.2Ar-CH
127.1Ar-CH
63.8Ar-C H₂-N
53.5-N-C H₂-
46.0-N-C H₂-

Causality in Spectral Features: The simplicity of the BZP spectrum is a direct result of its symmetry and the free rotation around the C-N bonds at room temperature. The phenyl group protons appear as a multiplet, and the benzylic protons as a sharp singlet. The piperazine ring protons appear as two distinct triplets, reflecting their different chemical environments relative to the benzyl group. The temperature-dependent conformational behavior of piperazine derivatives can lead to more complex spectra, with distinct signals for axial and equatorial protons at lower temperatures.[5][6]

The Novel: A Hypothetical N-Acyl Derivative

Let us consider a novel derivative where the benzyl group is replaced by a 2,4-difluorobenzoyl group: N-(2,4-difluorobenzoyl)piperazine. This modification introduces an amide bond, which significantly alters the electronic and conformational properties of the molecule.

Hypothetical ¹H NMR (400 MHz, CDCl₃) of N-(2,4-difluorobenzoyl)piperazine:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40-7.50m1HAr-H
6.85-7.00m2HAr-H
3.85br s2H-N-CH₂ - (proximal to acyl)
3.39br s2H-N-CH₂ - (proximal to acyl)
3.03br s2H-N-CH₂ - (distal to acyl)
2.92br s2H-N-CH₂ - (distal to acyl)

Hypothetical ¹³C NMR (100 MHz, CDCl₃) of N-(2,4-difluorobenzoyl)piperazine:

Chemical Shift (δ) ppmAssignment
165.0C=O (Amide)
162.5 (dd)Ar-CF
160.0 (dd)Ar-CF
132.0 (m)Ar-CH
111.5 (dd)Ar-CH
104.5 (t)Ar-CH
47.5-N-C H₂-
42.1-N-C H₂-

Interpreting the Differences: The introduction of the electron-withdrawing benzoyl group and the restricted rotation around the amide bond have profound effects on the NMR spectra.[7]

  • Downfield Shift of Proximal Protons: The protons on the carbons adjacent to the acyl group are significantly deshielded and appear at a lower field (3.39-3.85 ppm) compared to BZP (2.45 ppm).

  • Signal Broadening and Splitting: Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the observation of rotamers (syn and anti conformers) at room temperature.[6][7] This results in broad signals or even distinct sets of signals for the piperazine protons.[7]

  • Appearance of Carbonyl Signal: A new signal appears in the ¹³C NMR spectrum around 165.0 ppm, characteristic of an amide carbonyl carbon.

  • Fluorine Coupling: The aromatic carbons and protons will show coupling to the fluorine atoms, resulting in complex splitting patterns (doublets of doublets, triplets).

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

  • Sample Preparation: Dissolve 5-10 mg of the piperazine compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ = 0.00 ppm.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1]

  • ¹H NMR Acquisition: Set the spectral width to encompass the expected proton signals (typically 0-12 ppm). Use a standard 90° pulse sequence and acquire a sufficient number of scans for a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Set the spectral width to cover the expected carbon signals (typically 0-200 ppm). Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[1]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the internal standard. For ¹H NMR, integrate the peaks to determine the relative number of protons.[1]

Sources

Safety & Regulatory Compliance

Safety

(5-Methyl-2-oxo-piperazin-1-YL)-acetic acid proper disposal procedures

Executive Summary & Chemical Context Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid . As a Senior Application Scientist, I must emph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid .

As a Senior Application Scientist, I must emphasize that while this specific intermediate (often associated with peptide synthesis or pharmaceutical backbones like Levocetirizine) may not have a ubiquitous "household name" status, its functional groups dictate its safety profile. We are dealing with a molecule possessing three distinct reactive centers:

  • Carboxylic Acid Tail: Donates protons, lowering pH (Corrosivity hazard).

  • Piperazinone (Lactam) Ring: A cyclic amide; generally stable but can hydrolyze under extreme conditions.

  • Tertiary Amine (Ring Nitrogen): Potential for forming nitrogen oxides (NOx) during combustion.

Critical Safety Warning: Piperazine derivatives are known sensitizers . Repeated exposure, even to trace amounts during disposal, can lead to respiratory sensitization or allergic dermatitis. Treat all waste streams containing this compound as high-hazard sensitizers.[1][2]

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste stream to assign the correct regulatory codes (RCRA in the US, EWC in Europe).

FeatureHazard ClassOperational Implication
Acidity Corrosive (pH < 2) Do not store in metal containers.[1][2] Use HDPE or Glass.
Physical State Solid (typically)Dust control is paramount to prevent inhalation sensitization.
Reactivity StableIncompatible with strong oxidizers and strong bases.
Toxicity Irritant / Sensitizer Double-gloving (Nitrile) and N95/P100 respiratory protection are mandatory.[1][2]
Regulatory Waste Codes (US RCRA Focus)
  • Target Code: D002 (Corrosivity) if the waste is an aqueous solution with pH

    
     2.[3][4]
    
  • P/U Lists: This specific compound is generally not P-listed or U-listed by name.[1][2]

  • Default Classification: If not D002, classify as Non-Regulated Chemical Waste unless mixed with listed solvents (e.g., Methylene Chloride, F002).

  • Best Practice: Treat as Hazardous Chemical Waste for incineration due to biological activity potential.

Operational Disposal Protocol

This protocol uses a "Cradle-to-Grave" approach, ensuring safety from the bench to the incinerator.[1][2]

Phase 1: Segregation & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) wide-mouth jars.[1][2] Glass is acceptable but poses a breakage risk. Avoid metal.

  • Segregation:

    • DO NOT MIX with: Oxidizers (Nitric acid, Peroxides) or Strong Bases (Sodium Hydroxide). Exothermic reactions may occur.

    • DO MIX with: Other compatible organic acids (Acetic acid waste, Formic acid waste) if permitted by your facility's waste profile.

Phase 2: Labeling

Every container must be labeled before waste is added.

  • Chemical Name: Write out fully: "(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid". Do not use abbreviations like "MOPA".

  • Hazards: Check "Corrosive" and "Toxic/Irritant".

Phase 3: The Disposal Decision Tree

Use the following logic to determine the final fate of the material.

DisposalLogic Start Waste Generation: (5-Methyl-2-oxo-piperazin-1-yl)-acetic acid State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Pure Is it Pure? Solid->Pure Mix Mixture/Solvent? Liquid->Mix SolidBin Segregate: Solid Organic Waste (Trace Contaminated) Pure->SolidBin Yes Pure->SolidBin No (Wipes/PPE) CheckPH Check pH Mix->CheckPH Aqueous LiquidBin Segregate: Acidic Organic Waste (Corrosive) Mix->LiquidBin Organic Solvent CheckPH->LiquidBin pH < 2 (D002) CheckPH->LiquidBin pH > 2 Incinerate Final Fate: High-Temp Incineration (NOx Scrubbing Required) SolidBin->Incinerate LiquidBin->Incinerate

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure correct incineration protocols.

Spill Management & Emergency Response

In the event of a spill, immediate action is required to prevent sensitization and surface corrosion.

PPE Requirements:

  • Respiratory: N95 or P100 respirator (Powder form is an inhalation hazard).

  • Skin: Double Nitrile gloves + Lab Coat.

  • Eyes: Chemical Splash Goggles.

Step-by-Step Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius). Mark "Do Not Enter".

  • Neutralize (Liquids Only):

    • If the spill is a liquid solution, apply Sodium Bicarbonate (NaHCO₃) or Spill-X-A (Acid neutralizer).[1][2]

    • Wait for bubbling (CO₂ evolution) to cease.

  • Absorb/Sweep:

    • Solids: Do not dry sweep if possible (creates dust). Cover with wet paper towels to dampen, then scoop.

    • Liquids: Use vermiculite or polypropylene pads.

  • Decontaminate: Wash the surface with a dilute soap solution, followed by water.

  • Disposal: Place all cleanup materials into a separate hazardous waste bag/pail labeled "Spill Debris - Corrosive/Sensitizer".[2]

SpillResponse Alert 1. Alert & PPE (Resp + Double Gloves) Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill Dampen 3a. Dampen (Prevent Dust) SolidSpill->Dampen Neutralize 3b. Neutralize (Sodium Bicarb) LiquidSpill->Neutralize Collect 4. Collect (Scoop/Absorb) Dampen->Collect Neutralize->Collect Wash 5. Surface Decon (Soap + Water) Collect->Wash Dispose 6. Hazardous Waste Bin Wash->Dispose

Figure 2: Workflow for safely managing accidental releases in the laboratory.

References & Authority

  • PubChem. 2-(Piperazin-1-yl)acetic acid Compound Summary. National Library of Medicine. Available at: [Link][1][2]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining Characteristic Waste D002). Available at: [Link][1][2]

  • ECHA (European Chemicals Agency). Piperazine - Substance Information (Sensitization Hazards). Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid

Topic: Personal protective equipment for handling (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid Content Type: Operational Safety & Handling Guide Audience: Researchers, Drug Development Scientists Executive Safety Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (5-Methyl-2-oxo-piperazin-1-YL)-acetic acid Content Type: Operational Safety & Handling Guide Audience: Researchers, Drug Development Scientists

Executive Safety Summary

Status: High-Caution Reagent Primary Hazards: Respiratory Sensitization, Skin Corrosion/Irritation, Ocular Damage.

(5-Methyl-2-oxo-piperazin-1-yl)-acetic acid combines the structural motifs of a piperazine ring and a carboxylic acid . As a Senior Application Scientist, I urge you to treat this compound not merely as an organic building block, but as a potential hapten . Piperazine derivatives are well-documented respiratory and contact sensitizers. Inhalation of dust can lead to irreversible occupational asthma, while the acidic moiety presents immediate corrosive risks to mucous membranes.

Immediate Action Required:

  • Zero Inhalation: Handle only inside a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory for solid handling to prevent sensitization via dermal absorption.

Risk Assessment & Hazard Logic

To understand the safety protocol, we must analyze the molecule's functional groups:

MoietyAssociated HazardMechanism of Action
Piperazine Core Sensitizer (Resp/Skin) The secondary/tertiary amine structures in piperazines can react with proteins to form immunogenic complexes, leading to allergic sensitization [1].
Carboxylic Acid Corrosive / Irritant Proton donation (acidity) causes immediate protein denaturation and tissue damage upon contact with eyes or moist skin.
Fine Powder Form Inhalation Risk High surface-area-to-mass ratio increases airborne suspension time, maximizing the risk of bronchial exposure.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. This matrix is calibrated for sensitizing organic acids .

Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile Gloves (Double Layer) (Outer: 5 mil, Inner: 4 mil)Why: Latex is permeable to many organic modifiers. Double gloving provides a "breakthrough buffer." If the outer glove is compromised, the inner glove protects while you doff.
Respiratory Engineering Control (Fume Hood) If unavailable: Powered Air-Purifying Respirator (PAPR) with HEPA filtersWhy: Standard N95s may not suffice if the face seal is imperfect. For sensitizers, the permissible exposure limit (PEL) is effectively zero. rely on the Hood.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+ D3 rated)Why: Safety glasses have gaps. Corrosive dust can drift around lenses and react with eye moisture to form acidic solutions.
Body Tyvek® Lab Coat or Apron (Closed front, elastic cuffs)Why: Cotton coats absorb powders, turning your clothing into a secondary exposure source. Tyvek sheds dust.
Operational Handling Protocol
Phase A: Preparation & Weighing

The "Static Trap": Fine organic powders often carry static charges, causing them to "jump" onto gloves and balance surfaces.

  • Equilibrium: Place the reagent container inside the fume hood 15 minutes prior to opening. This equalizes temperature and allows air currents to stabilize.

  • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula. If unavailable, wipe the spatula with an ethanol-dampened wipe (allow to dry) to dissipate charge.

  • The "Transfer Zone": Line the balance floor with a darker-colored, chemically resistant mat (e.g., silicone). This provides visual contrast to detect spilled white powder immediately.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, DMF) or aqueous buffers, add the solvent slowly . The carboxylic acid group may generate mild heat of solvation.

  • Venting: If using this reagent in peptide coupling (e.g., with EDC/NHS), gas evolution may occur. Do not cap reaction vessels tightly immediately after mixing.

Phase C: Workflow Logic Visualization

HandlingWorkflow Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Is Powder? Liquid Solution CheckState->Liquid Is Liquid? Hood Move to Fume Hood (Sash Height < 18") Solid->Hood Mandatory Liquid->Hood Recommended Static Neutralize Static (Ionizer/Wipe) Hood->Static Weigh Weigh into Closed Vessel Static->Weigh Dissolve Dissolve (Slow Addition) Weigh->Dissolve Waste Dispose: Solid Waste (Double Bagged) Dissolve->Waste Cleanup

Caption: Operational logic flow emphasizing the critical "Static Neutralization" step for solid handling to prevent airborne dispersion.

Emergency Response & Decontamination

Scenario: Powder Spill inside Fume Hood

  • Do NOT Sweep: Sweeping creates dust clouds.

  • Cover: Gently cover the spill with paper towels dampened with saturated Sodium Bicarbonate (NaHCO₃) solution. This prevents dust and begins neutralizing the acid moiety.

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: Place used towels in a dedicated hazardous waste bag, seal it, and label as "Sensitizing Organic Acid Waste."

Scenario: Skin Exposure

  • Drench: Immediately flush with water for 15 minutes.[1][2][3][4] Do not use vinegar or other neutralizers on skin; the heat of reaction can worsen burns.

  • Soap: Wash gently with non-abrasive soap to remove the lipophilic piperazine core.

Disposal & Deactivation
  • Waste Stream: Segregate as Organic Acid Waste .

  • Incompatibility: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong bases in the waste container, as this can trigger exothermic reactions or gas evolution.

  • Container Prep: Triple-rinse empty reagent bottles with a low-volatility solvent (like water or IPA) before disposal to ensure no sensitizing dust remains.

References
  • L.M. Hagmar et al. (1982). Piperazine-induced airway symptoms: Exposure-response relationships and selection in an occupational setting. American Journal of Industrial Medicine. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 650402, Piperazin-1-yl-acetic acid. Retrieved February 18, 2026. Link

  • European Chemicals Agency (ECHA). Substance Information: Piperazine. (General sensitizer classification reference). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[5]Link

Sources

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